Sodium (Z)-octadec-9-en-1-yl phosphonate
Description
Context within Organophosphorus Compounds and Phosphonate (B1237965) Chemistry
Organophosphorus compounds are a broad class of organic molecules containing phosphorus. scielo.br Their chemistry is diverse, with applications ranging from industrial and agricultural chemicals to pharmaceuticals. oup.com Within this family, phosphonates are characterized by a direct carbon-to-phosphorus (C-P) bond, which is a key feature that distinguishes them from phosphates (which have a P-O-C linkage). scielo.br This C-P bond is notably stable against hydrolysis, contributing to the robustness of phosphonate-based materials. nih.govbeilstein-journals.org
The synthesis of phosphonates can be achieved through various methods, with the Michaelis-Arbuzov reaction being a classic and versatile route for forming the C-P bond. nih.govbeilstein-journals.org Other methods include the catalytic hydrophosphonylation of alkenes and the reaction of organometallic reagents with phosphorus halides. The specific synthesis of (Z)-octadec-9-en-1-yl phosphonate derivatives would typically involve the introduction of the phosphonate group onto an oleyl (Z)-octadec-9-en-1-yl backbone. The subsequent formation of the sodium salt is a straightforward acid-base reaction.
The properties of phosphonates are heavily influenced by the nature of the organic group attached to the phosphorus atom. In the case of Sodium (Z)-octadec-9-en-1-yl phosphonate, the long oleyl chain provides significant hydrophobicity, while the sodium phosphonate group is hydrophilic. This amphiphilic nature is a defining characteristic that governs its behavior in solution and at interfaces.
Significance in Interdisciplinary Chemical Research Areas
The unique molecular structure of this compound makes it a compound of interest across several interdisciplinary research areas. Its amphiphilic character suggests potential applications as a surfactant, with the ability to form micelles and other self-assembled structures in aqueous and non-aqueous media. The presence of the phosphonate group allows for strong interaction with metal oxide surfaces, making it a candidate for surface modification applications. researchgate.net
In materials science, long-chain alkyl phosphonates are utilized to create self-assembled monolayers (SAMs) on various substrates, such as titanium and its alloys. princeton.edu These SAMs can alter the surface properties of materials, for example, by rendering them hydrophobic or providing a platform for the immobilization of other molecules. The unsaturated nature of the oleyl chain in this compound could introduce interesting packing effects and reactivity within such monolayers compared to their saturated counterparts.
Furthermore, the interaction of phosphonates with metal ions is a well-established area of research. researchgate.net The phosphonate group can act as a ligand, forming complexes with a variety of metal cations. This property is relevant in fields such as coordination chemistry, catalysis, and the development of functional materials. The sodium salt form of (Z)-octadec-9-en-1-yl phosphonate indicates its potential use in applications where water solubility or ionic interactions are important.
Overview of Research Trajectories for Long-Chain Alkylphosphonates
Research into long-chain alkylphosphonates has followed several key trajectories that provide a framework for understanding the potential research directions for this compound. A major focus has been on their use in the formation of highly ordered self-assembled monolayers (SAMs) on metal oxide surfaces. princeton.edu These studies have explored the influence of chain length, head group, and assembly conditions on the structure and properties of the resulting films. The introduction of an unsaturated alkyl chain, as in the case of the title compound, opens up avenues to investigate the impact of the double bond on monolayer packing, stability, and reactivity.
Another significant research area is the development of functional coatings. Long-chain alkyl phosphonates can be used to create surfaces with tailored properties, such as controlled wettability, corrosion resistance, and biocompatibility. researchgate.net For instance, phosphonate-modified surfaces on medical implants can influence protein adsorption and cellular interactions. The (Z)-octadec-9-en-1-yl chain could be further functionalized at the double bond to introduce additional chemical moieties, expanding the range of possible surface modifications.
The role of long-chain alkyl phosphonates as surfactants and their self-assembly in solution is also a prominent research theme. The formation of micelles, vesicles, and other aggregates is dependent on the molecular geometry and solution conditions. The cis-configuration of the double bond in the oleyl chain of this compound will induce a "kink" in the hydrophobic tail, which can significantly affect its packing and the morphology of the resulting self-assembled structures compared to straight-chain saturated analogues. This has implications for their use as dispersing agents, in emulsion polymerization, and as templates for the synthesis of nanostructured materials.
Finally, the synthesis of novel phosphonate-containing polymers and materials continues to be an active area of research. Long-chain alkyl phosphonates can be incorporated as monomers or as functional side chains in polymers to create materials with unique thermal, mechanical, and surface properties.
Table of Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 61392-10-7 | alfa-chemistry.com |
| Molecular Formula | C₁₈H₃₅NaO₃P | alfa-chemistry.com |
| Molecular Weight | 376.42 g/mol | alfa-chemistry.com |
| Appearance | Not specified in provided sources | |
| Solubility | Expected to be soluble in water due to the sodium phosphonate group. | Inferred from general phosphonate salt properties. |
| Boiling Point | 473.7 °C at 760 mmHg | alfa-chemistry.com |
| Flash Point | 240.3 °C | alfa-chemistry.com |
Interactive Data Table: Comparison of Related Compounds This table allows for a comparison of this compound with a related saturated compound and its corresponding aldehyde precursor.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| This compound | C₁₈H₃₅NaO₃P | 376.42 | Unsaturated C18 chain, sodium phosphonate head group |
| Sodium octadecyl phosphonate | C₁₈H₃₇NaO₃P | 378.44 | Saturated C18 chain, sodium phosphonate head group |
| (Z)-Octadec-9-enal (Olealdehyde) | C₁₈H₃₄O | 266.47 | Unsaturated C18 chain, aldehyde head group |
Properties
CAS No. |
61392-10-7 |
|---|---|
Molecular Formula |
C18H35Na2O3P |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
disodium;[(Z)-octadec-9-enyl]-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C18H37O3P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;;/h9-10H,2-8,11-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2/b10-9-;; |
InChI Key |
OVYRNOBRPQGGAF-XXAVUKJNSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for Z Octadec 9 En 1 Yl Phosphonate Analogues
Primary Synthetic Routes to Alkyl Phosphonates and Their Sodium Salts
The direct synthesis of alkyl phosphonates, such as sodium (Z)-octadec-9-en-1-yl phosphonate (B1237965), and their derivatives often begins with the corresponding long-chain alcohol. These methods are tailored to introduce the phosphonate moiety onto the alkyl chain, followed by conversion to the desired salt.
Synthesis from (Z)-octadec-9-en-1-ol with Phosphonating Agents
A primary route to (Z)-octadec-9-en-1-yl phosphonate involves the reaction of (Z)-octadec-9-en-1-ol, also known as oleyl alcohol, with a suitable phosphonating agent. This is typically followed by hydrolysis or a similar workup to yield the phosphonic acid, which is then neutralized to form the sodium salt. acs.org
One common approach involves the use of phosphorus trichloride (B1173362) (PCl₃) in the presence of a base, followed by hydrolysis. A general two-step process for synthesizing dialkyl phosphates, which can be adapted for phosphonates, involves reacting phosphorus oxychloride (POCl₃) with a primary alcohol and triethylamine (B128534) in a suitable solvent like toluene. This is followed by hydrolysis to yield the desired product. This method is particularly effective for primary alcohols and produces high yields. organic-chemistry.org
The reaction of an alcohol with a phosphoramidite (B1245037) reagent to form a phosphite (B83602) intermediate, which is then oxidized, is another established method. acs.org While often used for phosphate (B84403) synthesis, this principle can be extended to phosphonates. The selection of the phosphonating agent and reaction conditions is critical to ensure high yields and prevent side reactions, especially with the double bond present in the oleyl group.
The final step in producing the sodium salt is the neutralization of the resulting (Z)-octadec-9-en-1-yl phosphonic acid with a sodium base, such as sodium hydroxide (B78521). acs.org
Table 1: Key Steps in Synthesis from (Z)-octadec-9-en-1-ol
| Step | Reactants | Intermediate/Product | Purpose |
| 1. Phosphonylation | (Z)-octadec-9-en-1-ol, Phosphonating Agent (e.g., PCl₃) | (Z)-octadec-9-en-1-yl phosphonic dichloride | Introduction of the phosphorus group |
| 2. Hydrolysis | (Z)-octadec-9-en-1-yl phosphonic dichloride, Water | (Z)-octadec-9-en-1-yl phosphonic acid | Formation of the phosphonic acid |
| 3. Neutralization | (Z)-octadec-9-en-1-yl phosphonic acid, Sodium Hydroxide | Sodium (Z)-octadec-9-en-1-yl phosphonate | Formation of the final sodium salt |
Transesterification Routes for Oleyl Stearyl Phosphonates
Transesterification offers a versatile method for preparing mixed phosphonate esters, such as oleyl stearyl phosphonates. This process typically involves the reaction of a diaryl or dialkyl phosphonate with a long-chain alcohol, such as oleyl alcohol or stearyl alcohol, often in the presence of a catalyst.
A patented method describes the preparation of mixed aryl alkyl phosphonates by reacting a diaryl phosphonate with an aliphatic alcohol under anhydrous conditions, catalyzed by an alkali metal salt of a weak acid. google.com A simple procedure involves refluxing the diaryl phosphonate with the alcohol in the presence of a catalytic amount of sodium alkoxide derived from the alcohol used in the transesterification. google.com This approach avoids the isolation of sensitive intermediates like phosphonochloridates. google.com
The alcoholysis of dialkyl H-phosphonates can be controlled to produce either mixed or fully transesterified products. nih.gov By adjusting reaction conditions such as temperature and reactant ratios, it is possible to favor the formation of the desired mixed oleyl stearyl phosphonate. nih.gov Continuous flow methods using microwave assistance have been shown to reduce reaction times for the alcoholysis of dialkyl H-phosphonates. nih.gov
General Phosphonate Synthesis Paradigms
Beyond the direct routes from alcohols, several general and powerful synthetic methodologies are widely employed for the formation of the carbon-phosphorus (C-P) bond in phosphonates. These paradigms offer broad applicability for creating a diverse range of phosphonate analogues.
Arbuzov Reaction and Palladium-Catalyzed Cross-Coupling
The Michaelis-Arbuzov reaction is a cornerstone of phosphonate synthesis. It involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate. wikipedia.orgorganic-chemistry.org The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then dealkylates to the final phosphonate. wikipedia.org For the synthesis of analogues of (Z)-octadec-9-en-1-yl phosphonate, this would typically involve reacting a trialkyl phosphite with an oleyl halide. Primary alkyl halides are the most reactive substrates for this reaction. jk-sci.comyoutube.com
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-P bond formation. The Hirao reaction, a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl or vinyl halide, provides a direct route to aryl- and vinylphosphonates. researchgate.net This methodology has been expanded to include a wide range of substrates and catalysts. For instance, palladium complexes with sterically demanding trialkylphosphine ligands have shown high efficacy. rsc.org These reactions can be performed with various aryl and alkyl halides and triflates, offering a versatile route to phosphonate derivatives. researchgate.net The use of microwave irradiation can significantly accelerate these coupling reactions. organic-chemistry.org
Table 2: Comparison of Arbuzov and Palladium-Catalyzed Cross-Coupling
| Feature | Michaelis-Arbuzov Reaction | Palladium-Catalyzed Cross-Coupling |
| Phosphorus Source | Trialkyl phosphite | Dialkyl phosphite or H-phosphinate |
| Carbon Source | Alkyl halide | Aryl/vinyl/alkyl halide or triflate |
| Catalyst | Typically thermal, can be Lewis acid-mediated | Palladium complex (e.g., Pd(PPh₃)₄) |
| Key Intermediate | Phosphonium salt | Organopalladium species |
| Scope | Primarily for alkylphosphonates | Broad scope including aryl-, vinyl-, and alkylphosphonates |
Copper-Catalyzed P-C Bond Formation
Copper-catalyzed reactions have gained prominence as a milder and often more cost-effective alternative to palladium-catalyzed methods for C-P bond formation. These reactions can be used to synthesize a variety of phosphonate compounds.
One notable method involves the copper-catalyzed addition of H-phosphonate diesters to boronic acids, providing a route to aryl phosphonates. organic-chemistry.org Another approach is the copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts, which proceeds at room temperature and delivers products in high yields within a short timeframe. organic-chemistry.org Copper catalysis also enables the direct oxygen-arylation of dialkyl phosphonates with diaryliodonium salts to produce mixed alkyl aryl phosphonates. acs.orgacs.orgnih.gov Furthermore, copper catalysts can be employed in the aerobic oxidative coupling of amines and H-phosphonates to form phosphoramidates. rsc.org These methods highlight the versatility of copper catalysis in forming various types of phosphorus-containing compounds under relatively mild conditions.
One-Pot Three-Component Synthesis of Phosphonate Derivatives
One-pot, multi-component reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single step, minimizing waste and purification steps. Several such methods have been developed for the synthesis of phosphonate derivatives.
For example, a one-pot, three-component synthesis of terminal vinylphosphonates can be achieved from aldehydes, nitromethane, and trialkylphosphites. organic-chemistry.org Another well-known example is the Kabachnik-Fields reaction, a one-pot synthesis of α-aminophosphonates from an aldehyde or ketone, an amine, and a dialkyl phosphite. nih.gov While not directly producing (Z)-octadec-9-en-1-yl phosphonate, these one-pot methodologies are powerful for generating libraries of phosphonate derivatives for various applications by systematically varying the starting components.
Mitsunobu Reaction Adaptations for Phosphonic Acid Monoesters
The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of alcohols to a wide array of functional groups, including esters, with inversion of stereochemistry. nih.govwikipedia.org This reaction typically involves an alcohol, a nucleophile (in this case, a phosphonic acid derivative), a phosphine (B1218219) (commonly triphenylphosphine (B44618), PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govwikipedia.org
The reaction mechanism is complex but generally proceeds through the formation of a betaine (B1666868) intermediate from the reaction of the phosphine and the azodicarboxylate. wikipedia.org This intermediate then activates the alcohol, allowing for nucleophilic attack by the deprotonated phosphonic acid monoester. wikipedia.org
For the synthesis of (Z)-octadec-9-en-1-yl phosphonate analogues, (Z)-octadec-9-en-1-ol would serve as the alcohol component. A suitable phosphonic acid monoester would be used as the nucleophile. The reaction would be carried out in an appropriate solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at or below room temperature. nih.govwikipedia.org One of the key advantages of the Mitsunobu reaction is its mild conditions, which are compatible with the double bond present in the oleyl chain.
| Reactant/Reagent | Role in the Reaction |
| (Z)-octadec-9-en-1-ol | The alcohol substrate providing the long alkyl chain. |
| Phosphonic acid monoester | The nucleophile that introduces the phosphonate group. |
| Triphenylphosphine (PPh₃) | Acts as the reducing agent and activates the alcohol. |
| Diethyl azodicarboxylate (DEAD) | The oxidizing agent that facilitates the redox process. |
| Solvent (e.g., THF) | Provides the reaction medium. |
Challenges in the Mitsunobu reaction often relate to the removal of by-products, namely triphenylphosphine oxide and the reduced hydrazine (B178648) derivative. tcichemicals.com Modern adaptations focus on using polymer-bound reagents or reagents with modified solubility to simplify purification. tcichemicals.com
Technological Advancements in Phosphonate Synthesis
Recent technological advancements have revolutionized the synthesis of phosphonates, offering faster, more efficient, and often greener alternatives to conventional methods.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. mdpi.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. mdpi.com In the context of phosphonate synthesis, microwave heating has been successfully applied to various reactions, including the Michaelis-Arbuzov and Hirao reactions, as well as the synthesis of aminophosphonates. mdpi.comnih.gov
For the synthesis of analogues of (Z)-octadec-9-en-1-yl phosphonate, a microwave-assisted approach could be employed in several ways. For instance, the reaction of an appropriate oleyl halide with a trialkyl phosphite (a Michaelis-Arbuzov reaction) could be significantly accelerated under microwave irradiation. organic-chemistry.org Similarly, microwave heating can promote the esterification of phosphonic acids. nih.gov Solvent-free microwave conditions have also been developed for the alkylation of phosphonic ester-acid derivatives, offering a greener synthetic route. nih.gov
Key Advantages of Microwave-Assisted Synthesis:
Rapid Reaction Times: Often reducing reaction times from hours to minutes.
Higher Yields: Improved conversion of starting materials to products.
Increased Purity: Reduced side product formation.
Energy Efficiency: Localized heating of the reaction mixture.
High-Throughput and Mechanochemical Synthesis Approaches
High-throughput (HT) synthesis methodologies allow for the rapid preparation and screening of large libraries of compounds. This is particularly useful in the discovery of new materials and for optimizing reaction conditions. rsc.org In the field of phosphonate chemistry, HT methods have been utilized for the investigation of metal phosphonate synthesis under hydrothermal conditions. rsc.org This approach involves the use of multi-well plates or automated reactors to perform numerous reactions in parallel. While not directly applied to the synthesis of a single compound like this compound, HT screening could be invaluable for discovering novel analogues with desired properties by systematically varying starting materials and reaction parameters.
Mechanochemical synthesis , which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free and environmentally friendly alternative to traditional solution-phase synthesis. rsc.org This technique has been successfully used to prepare a variety of materials, including metal-organic frameworks (MOFs) based on phosphonate ligands. mdpi.com For long-chain phosphonates, mechanochemistry could potentially be used to drive reactions that are difficult in solution due to the low solubility of the reactants. The direct grinding of (Z)-octadec-9-en-1-ol with a phosphonating agent under specific conditions could be a viable, albeit exploratory, synthetic route.
Hydrothermal Synthesis for Inorganic-Organic Hybrid Phosphonates
Hydrothermal synthesis involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures. This method is widely used for the synthesis of crystalline materials, including inorganic-organic hybrid materials. mdpi.com In the context of phosphonates, hydrothermal methods have been employed to create metal phosphonates with diverse structures and functionalities. mdpi.comnih.gov
By reacting a (Z)-octadec-9-en-1-yl phosphonate precursor with various metal salts under hydrothermal conditions, it is possible to generate novel inorganic-organic hybrid materials. The long, flexible oleyl chain could act as a structure-directing agent, leading to the formation of unique layered or porous architectures. These materials could have interesting properties for applications in catalysis, sorption, or as functional coatings. The choice of metal ion, pH, temperature, and reaction time are critical parameters that influence the final structure of the hybrid material. mdpi.com
Stepwise Growth and Ionothermal Synthesis for Network Structures
Stepwise growth is a synthetic strategy used to construct complex, well-defined architectures, particularly in the field of metal-organic frameworks (MOFs). tandfonline.com This approach involves the sequential addition of building blocks to a growing framework, allowing for precise control over the placement of different functional groups. While typically applied to the synthesis of porous crystalline materials, the principles of stepwise growth could be adapted to create complex supramolecular assemblies based on (Z)-octadec-9-en-1-yl phosphonate. For example, a surface could be functionalized with a phosphonate monolayer, followed by the stepwise addition of metal ions and other organic linkers to build up a multi-layered structure.
Ionothermal synthesis utilizes ionic liquids as both the solvent and templating agent for the synthesis of new materials. nih.gov Ionic liquids are salts with low melting points that offer a unique reaction environment due to their high polarity, low vapor pressure, and thermal stability. In phosphonate chemistry, ionothermal synthesis has been used to prepare novel metal organophosphonates with structures that are often different from those obtained through traditional hydrothermal methods. nih.gov The use of an ionic liquid as the solvent for the reaction of a (Z)-octadec-9-en-1-yl phosphonate precursor with a metal salt could lead to the formation of new crystalline phases with unique network structures. The choice of the ionic liquid cation and anion can significantly influence the resulting structure. nih.gov
Preparation of Structurally Modified Phosphonate Derivatives
The long alkyl chain and the phosphonate headgroup of (Z)-octadec-9-en-1-yl phosphonate offer multiple sites for structural modification, leading to a wide range of derivatives with potentially new properties.
Modifications at the Alkyl Chain: The cis-double bond in the oleyl chain is a key site for chemical transformations.
Epoxidation: The double bond can be converted to an epoxide, which can then be opened with various nucleophiles to introduce new functional groups.
Dihydroxylation: Treatment with an oxidizing agent like potassium permanganate (B83412) or osmium tetroxide can yield the corresponding diol.
Hydrogenation: The double bond can be saturated to produce the corresponding octadecyl phosphonate.
Metathesis: Cross-metathesis with other olefins can be used to alter the chain length or introduce new functional groups.
Modifications at the Phosphonate Group: The phosphonate headgroup can also be modified.
Esterification: The phosphonic acid can be converted to various phosphonate esters (e.g., methyl, ethyl, or benzyl (B1604629) esters) to modulate its polarity and reactivity.
Amidation: Reaction with amines can lead to the formation of phosphonamidates.
Conversion to Thiophosphonates: The P=O group can be converted to a P=S group, which can alter the metal-binding properties and biological activity of the molecule.
The synthesis of these derivatives would employ standard organic transformations, often in combination with the advanced methodologies described above to ensure high yields and purity.
Synthesis of Phosphonate Esters
The synthesis of phosphonate esters, specifically dialkyl (Z)-octadec-9-en-1-yl phosphonates, is a fundamental transformation for accessing a wide range of functionalized derivatives. The Michaelis-Arbuzov reaction stands as a cornerstone for the formation of the crucial P-C bond in these molecules. mdpi.comwikipedia.org This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.org In the context of oleyl phosphonates, this would involve reacting a trialkyl phosphite with oleyl bromide or iodide. The reactivity of the alkyl halide is a critical factor, with the general trend being RI > RBr > RCl. acs.org
The general mechanism of the Michaelis-Arbuzov reaction proceeds via an initial SN2 attack of the nucleophilic phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate. wikipedia.orgorganic-chemistry.org This is followed by the dealkylation of the phosphonium salt by the displaced halide ion to yield the final phosphonate ester. organic-chemistry.org While the reaction is broadly applicable, the synthesis of long-chain alkylphosphonates can sometimes be challenging due to the potential for side reactions.
Recent advancements have focused on improving the efficiency and scope of the Michaelis-Arbuzov reaction. For instance, Lewis acid catalysis has been shown to promote the reaction at room temperature, offering a milder alternative to the often-required high temperatures. organic-chemistry.org Furthermore, microwave-assisted synthesis has been demonstrated to significantly accelerate the reaction, leading to quantitative yields of phosphonate diesters in minutes. nih.gov
Table 1: Key Methodologies for the Synthesis of Phosphonate Esters
| Reaction Name | Reactants | Key Features |
| Michaelis-Arbuzov Reaction | Trialkyl phosphite, Alkyl halide (e.g., Oleyl bromide) | Forms a P-C bond; reactivity depends on the halide. wikipedia.orgacs.org |
| Palladium-Catalyzed Cross-Coupling | H-phosphonate diesters, Benzyl halides | Efficient method for benzylphosphonate diesters. organic-chemistry.org |
| Lewis Acid-Mediated Michaelis-Arbuzov | Trialkyl phosphite, Arylmethyl halides, Alcohols | Proceeds at room temperature. organic-chemistry.org |
| Microwave-Assisted Cross-Coupling | H-phosphonate diesters, Aryl/vinyl halides | Quantitative yields in short reaction times. nih.gov |
Synthesis of Phosphonamides, Thiophosphonamides, and Related Analogues
The synthesis of phosphonamides and their thio-analogues from (Z)-octadec-9-en-1-yl phosphonate precursors opens avenues for creating novel compounds with potential applications in medicinal chemistry and materials science. The Atherton-Todd reaction is a prominent method for the formation of phosphonamidates. nih.govbeilstein-journals.org This reaction involves the coupling of a dialkyl phosphite with a primary or secondary amine in the presence of a base and a carbon-halogen source, typically carbon tetrachloride. beilstein-journals.org A key advantage of this method is the in situ generation of the reactive phosphonochloridate intermediate. portlandpress.com
The scope of the Atherton-Todd reaction has been extended to include long-chain lipid amines, making it a viable route for the synthesis of oleyl phosphonamides. onepetro.org The reaction conditions can be modified to optimize yields and accommodate a variety of nucleophiles. beilstein-journals.org While traditionally employing carbon tetrachloride, concerns over its toxicity have led to the development of modified procedures using alternative halogenating agents or even air as a radical initiator. portlandpress.comrsc.org
The synthesis of thiophosphonamides can be achieved through various routes, often involving the sulfurization of a phosphonamidite intermediate. For instance, a phosphonochloridite can be coupled with an amino ester followed by sulfurization to yield the corresponding phosphonothiopeptide.
Table 2: Synthetic Approaches to Phosphonamides and Related Analogues
| Reaction Name | Reactants | Product Type | Key Features |
| Atherton-Todd Reaction | Dialkyl phosphite, Amine (e.g., Oleylamine), Base, CCl4 | Phosphonamide | In situ generation of phosphonochloridate. nih.govbeilstein-journals.org |
| Modified Atherton-Todd | Dialkyl phosphite, Amine, Air (as initiator), CHCl3 | Phosphonamide | Avoids the use of CCl4. rsc.org |
| Phosphonochloridite Coupling | Phosphonochloridite, Amino ester, Sulfur | Thiophosphonamide | One-pot activation-coupling-oxidation procedure. |
Derivatization for Biochemical Studies (e.g., Phospholipid Analogues, Nucleoside Phosphonates)
The unique structural characteristics of (Z)-octadec-9-en-1-yl phosphonate make it an attractive building block for the synthesis of complex biomolecules for biochemical investigations.
Phospholipid Analogues: Phosphonolipids, where the phosphate ester linkage is replaced by a more stable phosphonate group, are valuable tools for studying membrane properties and enzyme activities. researchgate.net The synthesis of such analogues often involves the coupling of a protected glycerol (B35011) backbone with a phosphonic acid derivative. For instance, H-phosphonate methodology has been successfully employed for the synthesis of phosphatidylglycerol (PG) analogues containing unsymmetrical acyl chains, including oleoyl (B10858665) groups. nih.gov This approach offers the advantage of simpler purification and handling of intermediates compared to traditional phosphoramidite chemistry. nih.gov The synthesis of phosphatidylethanolamine (B1630911) analogues can also be achieved through established chemical procedures. acs.org
Nucleoside Phosphonates: Acyclic nucleoside phosphonates (ANPs) are a class of potent antiviral agents. nih.gov The incorporation of a lipid side chain, such as an oleyl group, can enhance the cellular uptake and bioavailability of these compounds. nih.gov The synthesis of these lipid-modified ANPs typically involves the preparation of a phosphonate-bearing side chain which is then coupled to a heterocyclic base. researchgate.net To overcome the poor cell penetration of the negatively charged phosphonates, they are often prepared as lipophilic prodrugs, such as hexadecyloxypropyl esters, which have shown significant antiviral activity. researchgate.net
Table 3: Derivatization of (Z)-octadec-9-en-1-yl Phosphonate for Biochemical Studies
| Derivative Class | Synthetic Strategy | Application | Key Findings |
| Phospholipid Analogues | H-phosphonate methodology with protected glycerol and oleoyl-containing phosphonates. nih.gov | Model membrane studies, enzyme inhibition. | H-phosphonate method provides higher yields and easier purification. nih.gov |
| Nucleoside Phosphonates | Coupling of a phosphonate-bearing side chain to a heterocyclic base. researchgate.net | Antiviral agents. | Lipidic esters (e.g., hexadecyloxypropyl) enhance antiviral activity. researchgate.net |
Synthesis of Phosphonic Acid Ligands for Nanocrystal Functionalization
(Z)-octadec-9-en-1-yl phosphonic acid (oleylphosphonic acid) has emerged as a superior ligand for the surface functionalization of colloidal nanocrystals (NCs). The phosphonic acid headgroup provides a strong binding affinity to the surface of various metal oxide and semiconductor NCs, while the long, unsaturated oleyl chain imparts excellent colloidal stability in nonpolar solvents.
The synthesis of oleylphosphonic acid and other long-chain phosphonic acids is typically achieved through a Michaelis-Arbuzov reaction between the corresponding alkyl bromide (e.g., oleyl bromide) and a trialkyl phosphite, followed by hydrolysis of the resulting phosphonate ester. This method has been successfully used to prepare a library of phosphonic acid ligands with varying chain structures.
Oleylphosphonic acid has been instrumental in the synthesis of highly stable and size-tunable cesium lead bromide (CsPbBr3) perovskite NCs. The use of oleylphosphonic acid allows for lower synthesis temperatures, providing better control over the NC size and enabling access to the strong quantum confinement regime. Furthermore, these oleylphosphonic acid-capped NCs exhibit remarkable colloidal stability, even at very low concentrations and when exposed to air.
Beyond perovskites, oleylphosphonic acid has been used to functionalize other types of nanocrystals, such as cadmium selenide (B1212193) (CdSe) and hafnium oxide (HfO2). The strong binding of the phosphonic acid ligand allows for the displacement of native carboxylate ligands from the NC surface, enabling a more robust and stable surface passivation.
Table 4: Synthesis and Application of Oleylphosphonic Acid Ligands for Nanocrystal Functionalization
| Nanocrystal Material | Synthetic Method for Ligand | Key Advantages of Ligand | Application |
| CsPbBr3 | Michaelis-Arbuzov reaction followed by hydrolysis. | High solubility in apolar solvents, allows lower synthesis temperature, provides excellent colloidal stability. | Size-tunable and stable perovskite nanocrystals for optoelectronic applications. |
| CdSe | Michaelis-Arbuzov reaction followed by hydrolysis. | Stronger binding than carboxylates, enhances colloidal stability. | Post-synthetic surface functionalization. |
| HfO2 | Michaelis-Arbuzov reaction followed by hydrolysis. | Enables facile post-synthetic surface functionalization. | Memristor devices. |
Sophisticated Characterization Methodologies in Phosphonate Research
Spectroscopic Techniques for Structural Elucidation and Environmental Analysis
Spectroscopic methods are indispensable for the detailed characterization of phosphonate (B1237965) compounds. They provide fundamental information about the atomic composition, chemical bonding, and molecular structure, which is essential for understanding their properties and behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P)
¹H NMR: In the proton NMR spectrum of a long-chain phosphonate, one would expect to see characteristic signals for the alkyl chain protons. The protons on the carbons adjacent to the phosphonate group would be deshielded and appear at a lower field, coupled to the phosphorus atom. The olefinic protons of the (Z)-octadec-9-en-1-yl chain would produce a distinct multiplet around 5.3 ppm. The terminal methyl group would appear as a triplet at approximately 0.9 ppm, while the bulk of the methylene (B1212753) protons would form a broad multiplet between 1.2 and 1.6 ppm.
¹³C NMR: The ¹³C NMR spectrum provides detailed information about the carbon skeleton. The carbon atom directly bonded to the phosphorus would show a significant downfield shift and a large coupling constant (¹JPC). The olefinic carbons would resonate in the region of 130 ppm. Solid-state ¹³C NMR studies on self-assembled monolayers (SAMs) of octadecylphosphonic acid (ODPA) have shown that the inner methylene carbons of the alkyl chain exist primarily in an all-trans conformation, indicating a high degree of conformational order. acs.orgpsu.edu
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphonates. A single resonance is expected, and its chemical shift is indicative of the chemical environment of the phosphorus atom. For ODPA self-assembled on metal oxide surfaces like zirconia and titania, solid-state ³¹P NMR has been used to probe the strength of the surface interaction. acs.orgpsu.edu The chemical shift and line shape of the ³¹P signal can reveal the nature of the bonding between the phosphonate headgroup and the surface atoms.
Table 1: Expected NMR Data for Long-Chain Alkyl Phosphonates (based on ODPA)
| Nucleus | Expected Chemical Shift (ppm) | Coupling Constants | Notes |
| ¹H | ~5.3 | - | Olefinic protons (-CH=CH-) |
| 1.2 - 1.6 | - | Bulk methylene protons (-(CH₂)n-) | |
| ~0.9 | Triplet | Terminal methyl protons (-CH₃) | |
| ¹³C | ~130 | - | Olefinic carbons |
| 20-35 | ¹JPC ~140 Hz | Carbon alpha to phosphorus | |
| ³¹P | Variable | - | Dependent on bonding and surface interaction |
Mass Spectrometry (MS) and Related Techniques
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For a non-volatile and ionic compound like Sodium (Z)-octadec-9-en-1-yl phosphonate, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed. The expected mass spectrum would show a prominent ion corresponding to the deprotonated phosphonate anion or adducts with sodium.
High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. While a direct mass spectrum for this compound is not widely published, the NIST WebBook contains mass spectral data for related, smaller phosphonates like diisopropyl phosphonate, which can be used to understand the fragmentation patterns of the phosphonate functional group. nist.gov
Surface-Enhanced Raman Spectroscopy (SERS) for Interfacial Interactions
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed on metal surfaces. acs.org It provides vibrational information similar to standard Raman spectroscopy but with a massive enhancement of the signal, allowing for the detection of monolayers or even single molecules. youtube.comresearchgate.net
For this compound, SERS could be employed to study its adsorption and self-assembly on SERS-active substrates like gold or silver nanoparticles. The resulting spectrum would provide information on the orientation of the molecule on the surface and the nature of the interaction between the phosphonate headgroup and the metal. Key vibrational modes that would be enhanced include the P-O and P-C stretching modes of the phosphonate group, as well as the C=C stretching of the double bond in the alkyl chain. This would be invaluable for understanding the formation of self-assembled monolayers and their properties at the nanoscale.
X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. Studies on self-assembled monolayers of octadecylphosphonic acid (OPA), a saturated analog of the title compound's corresponding acid, have demonstrated the power of XPS in characterizing phosphonate layers on various substrates. researchgate.net
When OPA monolayers are formed on surfaces like copper, silver, gold, and iron, XPS analysis of the C(1s) core level shows a narrow signal with a consistent binding energy. researchgate.net This indicates the formation of a well-ordered organic layer. The binding energies of the P(2p) and O(1s) core levels provide direct information about the chemical state of the phosphonate headgroup and its interaction with the substrate. XPS can thus be used to confirm the presence of the phosphonate on a surface and to study the integrity and uniformity of the monolayer. researchgate.net No specific UPS data for this compound or its close analogs are currently available in the literature.
Table 2: XPS Data for Octadecylphosphonic Acid (OPA) Monolayers on Various Substrates
| Substrate | C(1s) Binding Energy (eV) | Overlayer Thickness (nm) | Reference |
| Copper | ~284.9 | ~1.6 | researchgate.net |
| Silver | ~284.9 | ~1.6 | researchgate.net |
| Gold | ~284.9 | ~1.6 | researchgate.net |
| Iron | ~284.9 | ~1.6 | researchgate.net |
| Aluminium | Charge-shifted | ~1.6 | researchgate.net |
Advanced Chromatographic and Hyphenated Techniques
Chromatographic methods are essential for the separation and quantification of phosphonates from complex mixtures. The choice of technique often depends on the volatility and polarity of the analyte.
Gas Chromatography with Phosphorus-Selective Detection (GC-FPD, GC-NPD)
Gas chromatography (GC) is a powerful separation technique, but it is generally suitable only for volatile and thermally stable compounds. Long-chain phosphonic acids and their salts, such as this compound, are non-volatile due to their high molecular weight and polarity. Therefore, direct analysis by GC is not feasible.
To analyze such compounds by GC, a derivatization step is necessary to convert the polar phosphonate group into a more volatile and thermally stable ester. d-nb.infonih.govresearchgate.net Common derivatization reagents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane (B1218177) or pentafluorobenzyl bromide).
Once derivatized, the resulting phosphonate ester can be analyzed by GC. The use of a phosphorus-selective detector, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), provides high selectivity and sensitivity for phosphorus-containing compounds, allowing for their detection at trace levels even in complex matrices. While specific methods for this compound are not documented, the general approach for alkylphosphonic acids involves derivatization followed by GC-FPD or GC-NPD analysis. d-nb.inforesearchgate.net
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures
Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that offers significantly enhanced separation capacity for complex mixtures compared to conventional one-dimensional GC. scilit.com In GC×GC, the sample is subjected to two distinct columns with different stationary phases, connected in series via a modulator. scilit.com The first dimension typically separates compounds based on their volatility, while the second dimension provides a rapid separation based on polarity. scilit.com
For a compound like this compound, which is a sodium salt and thus non-volatile, direct analysis by GC×GC is not feasible. However, the technique is highly relevant for analyzing its potential volatile derivatives or for characterizing complex organic matrices in which it might be found. Derivatization, such as conversion to more volatile silyl (B83357) or methyl esters, is a common strategy to make polar analytes like phosphonic acids amenable to GC analysis. nih.govnih.gov For instance, trimethylsilyldiazomethane (B103560) (TMSCHN₂) can be used to methylate phosphonates, greatly increasing their volatility and sensitivity for GC-based analysis. nih.gov
Once derivatized, the (Z)-octadec-9-en-1-yl phosphonate ester could be analyzed in a complex sample matrix. The GC×GC system would separate it from other fatty acid esters, hydrocarbons, and other components, which would likely co-elute in a single-column separation. scilit.comnih.gov This enhanced separation is crucial in fields like environmental analysis, metabolomics, and the analysis of petroleum products where phosphonates might be present as additives or contaminants. scilit.com The resulting data is typically displayed as a 2D contour plot, where structurally related compounds appear in ordered patterns, simplifying identification. scilit.com
Table 1: Illustrative GC×GC-MS Parameters for Analysis of Derivatized Phosphonates
| Parameter | Setting |
| First Dimension (¹D) Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., non-polar phase) |
| Second Dimension (²D) Column | 2 m x 0.15 mm ID, 0.15 µm film (e.g., polar phase) |
| Modulator | Thermal (e.g., Cryogenic) |
| Modulation Period | 8 s |
| Oven Temperature Program | 60°C (hold 1 min) to 320°C at 3°C/min |
| Carrier Gas | Helium |
| Detector | Time-of-Flight Mass Spectrometry (TOF-MS) |
This table presents typical parameters and is for illustrative purposes.
High Performance Liquid Chromatography (HPLC) and Ion Chromatography
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and polar compounds like this compound. wiley.com Due to the compound's structure, featuring a polar phosphonate head group and a long, non-polar C18 alkyl chain, reversed-phase (RP-HPLC) is a suitable separation mode. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The long alkyl chain of the molecule would provide strong retention on the C18 column, while the polarity could be modulated by the mobile phase composition and pH.
For highly polar phosphonates or to separate them from inorganic anions, Ion Chromatography (IC) is often the method of choice. mdpi.com IC utilizes ion-exchange principles to separate charged species. mdpi.com While less common for long-chain alkyl phosphonates, IC is invaluable for analyzing phosphonate metabolites or degradation products. nih.gov Methods have been developed that use eluent suppression and conductivity detection to determine residues of various organic and inorganic phosphonates in complex samples like soil and plant extracts. nih.gov
To enhance retention and improve peak shape for phosphonates in RP-HPLC, ion-pairing agents can be added to the mobile phase. sigmaaldrich.com Reagents like N,N-dimethylhexylamine can pair with the anionic phosphonate group, increasing its hydrophobicity and retention on a reversed-phase column. sigmaaldrich.com In some cases, derivatization is employed prior to HPLC analysis to attach a UV-active or fluorescent chromophore, enhancing detection sensitivity, especially if a mass spectrometer is not used. amazonaws.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Hydrophilic Interaction Chromatography (HILIC-MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the analysis of phosphonates, providing both separation and highly sensitive, selective detection. wiley.comresearchgate.net For this compound, a reversed-phase LC separation coupled to an electrospray ionization (ESI) source in negative ion mode (ESI-) would be a typical approach. ESI is a soft ionization technique well-suited for polar, non-volatile molecules, and the phosphonate group is readily deprotonated to form a negative ion ([M-H]⁻). nih.govmdpi.com
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is particularly effective for separating highly polar compounds. nih.govnih.gov HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. nih.gov While RP-HPLC separates based on hydrophobicity, HILIC separates based on hydrophilicity, where more polar analytes are retained longer. nih.gov For this compound, with its dual hydrophobic and hydrophilic nature, HILIC could offer unique selectivity, separating it from other lipids based on the polarity of the phosphonate head group. nih.gov HILIC is highly compatible with ESI-MS, as the high organic content of the mobile phase promotes efficient solvent evaporation and ionization. researchgate.net
Table 2: Illustrative LC-MS/MS Parameters for this compound
| Parameter | Setting |
| LC System | UPLC/HPLC |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (1:1) with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MS Analyzer | Triple Quadrupole or Orbitrap |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan |
This table presents typical parameters and is for illustrative purposes.
Liquid Chromatography Coupled to Electrospray Ionization and Inductively Coupled Plasma Mass Spectrometry (LC-ESI-ICP-MS)
For elemental speciation analysis, the hyphenation of HPLC with both a molecular mass spectrometer (like ESI-MS) and an elemental mass spectrometer (Inductively Coupled Plasma Mass Spectrometry, ICP-MS) provides comprehensive information. nih.gov ICP-MS is an atomic detection technique that can quantify elements with extremely high sensitivity. nih.gov
In the context of phosphonate research, an LC-ESI-ICP-MS setup would allow for the simultaneous detection of the intact molecule and the quantification of phosphorus. The eluent from the HPLC column is split and directed to both the ESI-MS and the ICP-MS. The ESI-MS provides the molecular weight and structural information of the phosphonate compound, while the ICP-MS provides a highly accurate and precise quantification of the phosphorus atom within that molecule. nih.gov This dual detection confirms that a chromatographic peak not only has the correct molecular mass for the phosphonate but also contains phosphorus, which is a powerful confirmation tool that eliminates ambiguity from matrix interferences. This approach is particularly valuable in environmental and biological studies to trace the fate of organophosphorus compounds. nih.gov
Solid-State and Surface Analysis Techniques
X-ray Diffraction (XRD) and Electron Diffraction for Crystalline Materials
X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystalline material. acs.orgrsc.org If this compound can be prepared in a crystalline form, single-crystal XRD could be used to determine its precise three-dimensional structure, including bond lengths, bond angles, and intermolecular packing. For polycrystalline powders, Powder X-ray Diffraction (PXRD) provides a characteristic fingerprint that can be used for phase identification, purity assessment, and to gain information about the unit cell dimensions. researchgate.netresearchgate.net The long alkyl chain and the ionic sodium phosphonate group would likely lead to a layered or lamellar crystal structure, which would be readily identifiable by characteristic low-angle reflections in the PXRD pattern. researchgate.net
Electron Diffraction (ED) is a complementary technique that is particularly powerful for studying very small crystals (micro- or nanocrystalline) that are not suitable for single-crystal XRD. acs.orgnih.gov Because electrons interact much more strongly with matter than X-rays, diffraction patterns can be obtained from extremely small sample volumes. nih.gov This is highly advantageous for phosphonate-based metal-organic frameworks (MOFs) and other materials that often form only as microcrystalline powders. acs.orgnih.gov For a compound like this compound, ED could be used to determine the crystal structure from a single nanocrystal, providing crucial structural information where XRD might fail. acs.org
Environmental Scanning Electron Microscopy-Energy-Dispersive X-ray (ESEM-EDX) Analysis of Surface Precipitates
Environmental Scanning Electron Microscopy (ESEM) allows for the imaging of samples in a gaseous environment, which means that hydrated, insulating, or non-conductive samples can be analyzed without the need for a conductive coating. grafiati.comrsc.org This is particularly useful for studying phosphonates in their native state or in interaction with aqueous environments. dtu.dk ESEM provides high-resolution images of surface morphology and topography.
When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), ESEM becomes a powerful tool for elemental analysis of the surface. rsc.org The electron beam of the microscope excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector measures the energy of these X-rays to identify the elements present in the analyzed spot. rsc.org For a surface precipitate containing this compound, ESEM-EDX could be used to visualize the precipitate's morphology while simultaneously mapping the elemental distribution of Sodium (Na), Phosphorus (P), Carbon (C), and Oxygen (O), confirming the composition of the surface layer. rsc.orgmdpi.com This technique is widely used to study the formation of phosphonate-based coatings on metal surfaces for corrosion inhibition or to analyze mineral scaling where phosphonates are used as inhibitors. nih.govgrafiati.com
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for Grafted Phosphonate Content
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a powerful and widely used analytical technique for determining the elemental composition of various materials. bionity.comupubscience.com It is particularly valuable in the study of surface-grafted molecules like this compound, where precise quantification of the surface coverage is essential. The technique is capable of simultaneously analyzing multiple elements over a wide range of concentrations, from major components down to trace levels of parts per million (ppm) or even parts per billion (ppb). upubscience.comcnrs.fr
The fundamental principle of ICP-AES involves introducing a sample, typically in a liquid state, into a high-temperature plasma source, usually composed of argon gas, which can reach temperatures of up to 10,000 °C. shimadzu.com Within the plasma, atoms and ions in the sample are excited to higher energy levels. As they relax back to their ground state, they emit photons of light at characteristic wavelengths for each specific element. bionity.comshimadzu.com The intensity of the emitted light at a particular wavelength is directly proportional to the concentration of that element in the sample, allowing for quantitative analysis. shimadzu.com
In the context of this compound grafted onto a substrate (e.g., metal oxide nanoparticles), ICP-AES is used to determine the amount of phosphorus (P) present. To achieve this, the substrate with the grafted phosphonate is typically dissolved or digested in an acidic solution to ensure all elements are present in a liquid matrix. mdpi.com This solution is then introduced into the plasma. By measuring the emission intensity of phosphorus, the total mass of phosphorus can be calculated. This value is then used to determine the surface density or grafting rate of the phosphonate molecules. For instance, in studies involving phosphonates on iron oxide nanoparticles, ICP-AES is employed to measure both iron (Fe) and phosphorus (P) content, allowing for a precise calculation of the phosphonate grafting rate per nanoparticle or per unit of mass. researchgate.net This quantitative data is crucial for understanding structure-property relationships and ensuring the reproducibility of functionalized materials. researchgate.netsci-hub.se
The table below presents hypothetical data from an ICP-AES analysis to quantify the grafting of a phosphonate, such as this compound, onto an iron oxide nanoparticle substrate. The grafting rate is calculated based on the measured elemental content.
| Sample Batch | Fe Content (mg/L) | P Content (mg/L) | Calculated Grafting Rate (molecules/nm²) |
|---|---|---|---|
| Batch A-1 | 55.2 | 1.8 | 1.5 |
| Batch A-2 | 54.9 | 1.9 | 1.6 |
| Batch B-1 | 56.1 | 2.5 | 2.1 |
| Batch B-2 | 55.8 | 2.4 | 2.0 |
Dynamic Light Scattering (DLS) for Colloidal Systems Characterization
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely employed for measuring the size distribution of particles and macromolecules in a colloidal suspension. researchgate.netnih.gov This method is essential for characterizing systems involving this compound, which may form micelles, vesicles, or be used to stabilize nanoparticles in a liquid medium.
The DLS technique works by illuminating a sample with a laser beam and analyzing the time-dependent fluctuations in the intensity of the scattered light. wyatt.comresearchgate.net These fluctuations arise from the Brownian motion of the particles in the solution—the random movement caused by collisions with solvent molecules. researchgate.netnih.gov Smaller particles diffuse more rapidly through the solvent than larger particles. solids-solutions.com DLS measures the rate of these intensity fluctuations and relates it to the translational diffusion coefficient of the particles. Using the Stokes-Einstein equation, the hydrodynamic radius (or diameter) of the particles can then be calculated. wyatt.com
Two key parameters are typically derived from a DLS measurement: the Z-average hydrodynamic diameter and the Polydispersity Index (PDI). The Z-average is an intensity-weighted mean hydrodynamic size of the particle population. The PDI is a dimensionless measure of the broadness of the size distribution, with values close to zero indicating a monodisperse (highly uniform) sample and values approaching 1.0 indicating a very broad or polydisperse size distribution. researchgate.netresearchgate.net
DLS is particularly useful for assessing the colloidal stability of a system. nih.gov For instance, nanoparticles functionalized with this compound can be monitored over time in various media, such as phosphate-buffered saline (PBS), to detect any changes in particle size. nih.govacs.org A significant increase in the hydrodynamic diameter over time would indicate particle aggregation, suggesting poor colloidal stability. mdpi.com
The following interactive table shows representative DLS data for a colloidal suspension of nanoparticles stabilized with this compound, demonstrating how size and polydispersity are monitored over time to assess stability.
| Time Point | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Observation |
|---|---|---|---|
| 0 Hours | 152.4 | 0.185 | Initial measurement |
| 24 Hours | 153.1 | 0.189 | Stable |
| 48 Hours | 152.8 | 0.192 | Stable |
| 96 Hours | 154.5 | 0.195 | Stable, minor fluctuation |
In Situ Characterization Methods for Reaction Pathways
Understanding the dynamic process of how molecules like this compound self-assemble or graft onto a surface is critical for controlling the final properties of the modified material. In situ characterization methods, which monitor the reaction as it happens, provide invaluable insights into these formation kinetics and reaction pathways without needing to remove the sample from its reactive environment.
Several advanced techniques are suitable for the in situ study of phosphonate monolayer formation:
Sum Frequency Generation (SFG) Spectroscopy : This surface-specific vibrational spectroscopy technique is highly effective for probing the molecular structure and orientation of molecules at interfaces. nih.gov SFG can be used in situ to monitor the ordering of the alkyl chains of phosphonate molecules, such as those of this compound, as they form a self-assembled monolayer (SAM) on a substrate under aqueous conditions. nih.gov This provides real-time information on the degree of molecular order and chain tilt angles during the assembly process.
Electrochemical Techniques (EIS and CV) : For conductive substrates like indium-tin oxide (ITO), electrochemical methods offer a powerful way to study formation kinetics. researchgate.net Electrochemical Impedance Spectroscopy (EIS) can measure the change in charge-transfer resistance at the electrode surface as the phosphonate monolayer forms, which can be correlated to the fractional surface coverage. researchgate.net Cyclic Voltammetry (CV) provides complementary information on the blocking properties of the forming layer. Together, these methods allow for the determination of apparent formation rate constants. researchgate.net
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) : QCM-D is an extremely sensitive mass-sensing technique that can monitor the adsorption of molecules onto a sensor surface in real-time. acs.org As this compound molecules bind to the QCM-D sensor, the crystal's resonant frequency decreases, corresponding to an increase in mass. Simultaneously, the dissipation measurement provides information about the viscoelastic properties (e.g., rigidity or softness) of the forming layer. This allows for detailed tracking of the adsorption kinetics and conformational changes within the monolayer as it is being formed.
The table below summarizes these in situ methods and the specific information they provide for studying the reaction pathways of phosphonates.
| In Situ Method | Primary Information Obtained | Relevance to Reaction Pathway |
|---|---|---|
| Sum Frequency Generation (SFG) | Molecular orientation, chain order, surface coverage | Reveals the evolution of structural order during self-assembly. nih.gov |
| Electrochemical Impedance Spectroscopy (EIS) | Charge-transfer resistance, surface coverage kinetics | Quantifies the rate of monolayer formation on conductive surfaces. researchgate.net |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Adsorbed mass, layer viscoelasticity, adsorption rates | Tracks real-time mass uptake and structural properties of the forming film. acs.org |
Mechanistic Studies and Computational Investigations of Phosphonate Systems
Computational Modeling of Molecular Structures and Interactions
Computational modeling has emerged as an indispensable tool for elucidating the intricate molecular structures and interactions of phosphonate (B1237965) systems, including Sodium (Z)-octadec-9-en-1-yl phosphonate. These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For phosphonates, DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are employed to optimize molecular geometries and compute electronic properties. ijcce.ac.ir These calculations provide a detailed understanding of the bonding within the phosphonate group and its interaction with other parts of the molecule and its environment.
Studies on similar phosphonate-containing compounds have utilized DFT to analyze vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model. researchgate.net Furthermore, DFT is instrumental in understanding the fragmentation patterns observed in mass spectrometry by modeling the structures of transition states and product ions. researchgate.net For this compound, DFT can elucidate the charge distribution, particularly around the phosphonate headgroup, the sodium counter-ion, and the unsaturated alkyl chain. This information is crucial for predicting how the molecule will interact with surfaces and other molecules.
The bonding characteristics of the phosphonate group to metal oxide surfaces, a key aspect of their application in self-assembled monolayers, have been extensively studied using DFT. nih.gov These calculations help determine the preferred binding modes (e.g., monodentate, bidentate, tridentate) and the strength of the interaction, which are influenced by factors like surface structure and the presence of water. nih.govacs.org
The following table summarizes key electronic properties that can be determined for this compound using DFT calculations.
Table 1: Calculable Electronic Properties via DFT| Property | Description | Relevance |
|---|---|---|
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Provides a measure of the molecule's stability. |
| Ionization Potential | The energy required to remove an electron from the molecule. | Indicates the ease with which the molecule can be oxidized. |
| Electron Affinity | The energy released when an electron is added to the molecule. | Indicates the ease with which the molecule can be reduced. |
| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | Influences solubility and intermolecular interactions. |
| Mulliken Atomic Charges | A method for partitioning the total charge of a molecule among its constituent atoms. | Helps to identify reactive sites within the molecule. |
Quantum chemical descriptors derived from DFT calculations, such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), are fundamental in analyzing the reactivity of molecules like this compound. ijcce.ac.ir
The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, highlighting sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. ijcce.ac.ir A smaller gap suggests that the molecule is more polarizable and reactive.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. ijcce.ac.ir By mapping the electrostatic potential, it is possible to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP would likely show a high negative potential around the oxygen atoms of the phosphonate group, making them attractive sites for interaction with the sodium cation and other electrophiles.
These descriptors are not only used to predict reactivity in chemical reactions but also to understand interactions with surfaces and biological molecules. rsc.org For instance, the MEP can help predict how the phosphonate headgroup will orient itself when adsorbing onto a metal oxide surface. researchgate.net
The table below outlines key quantum descriptors and their significance in reactivity analysis.
Table 2: Quantum Descriptors for Reactivity Analysis| Descriptor | Description | Significance for Reactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich and electron-poor regions, predicting sites for electrostatic interactions. |
The interaction of this compound with surfaces is critical for its applications, particularly in the formation of self-assembled monolayers (SAMs). Atomistic and first-principles modeling, often based on DFT, are employed to study these interfacial phenomena in great detail. nih.govacs.org
These computational studies can model the adsorption of phosphonate molecules onto various substrates, such as metal oxides like alumina (B75360) (Al₂O₃) and titania (TiO₂). nih.govnih.gov The models can account for the amorphous or crystalline nature of the substrate and the presence of surface hydroxyl groups, which play a crucial role in the binding of the phosphonate headgroup. nih.gov Theoretical studies have shown that for phosphonates on aluminum oxide, the thermodynamically preferred binding mode can vary between monodentate, bidentate, and tridentate, depending on the surface structure and the amount of residual water. acs.org This is in contrast to carboxylates, which tend to favor a monodentate binding mode under all conditions. acs.org
First-principles calculations provide insights into the strength of the bond between the phosphonate and the surface, confirming that phosphonates generally form stronger bonds to aluminum oxide than carboxylates. nih.govacs.org This stronger binding is a key reason for their effectiveness in surface modification applications. These models also help in understanding the packing and orientation of the alkyl chains in the resulting monolayer. rsc.org
While quantum mechanical methods are excellent for studying electronic properties and bonding at a small scale, classical Molecular Dynamics (MD) simulations are better suited for exploring the conformational dynamics and solvation of larger systems over longer timescales. nih.gov For a molecule like this compound, with its long, flexible alkyl chain, MD simulations are invaluable for understanding its behavior in solution and as part of a larger assembly.
MD simulations treat atoms as classical particles interacting through a set of empirically derived potentials known as a force field. nih.gov These simulations can track the movement of every atom in the system over time, providing a dynamic picture of molecular behavior. nih.gov
For this compound, MD simulations can be used to:
Simulate Solvation: Model the interaction of the phosphonate headgroup and the hydrocarbon tail with different solvents, which is crucial for understanding its solubility and the self-assembly process. rsc.org
Model Self-Assembly: Simulate the aggregation of multiple molecules to form micelles or self-assembled monolayers on a surface. rsc.orgresearchgate.net These simulations can reveal the mechanisms of self-organization and the final structure of the assembly. rsc.org
Investigate Interfacial Dynamics: In conjunction with surface models, MD can simulate the dynamic behavior of a phosphonate monolayer, including the movement of the alkyl chains and their interaction with the surrounding environment. scilit.com
Recent advancements in computational power and force field development have made it possible to simulate increasingly complex systems, providing a bridge between the molecular level and macroscopic properties. nih.gov
Understanding Reaction and Adsorption Mechanisms
Computational chemistry plays a pivotal role in elucidating the mechanisms of reactions and adsorption processes involving phosphonates. These studies provide a molecular-level understanding that is essential for controlling and optimizing these processes.
The carbon-phosphorus (C-P) bond is the defining feature of organophosphorus compounds, and understanding its formation and cleavage is of fundamental importance.
C-P Bond Formation: The synthesis of phosphonates involves the formation of a C-P bond. Several synthetic routes exist, and computational studies can help to elucidate their mechanisms. For example, the Michaelis-Arbuzov reaction is a common method for forming C-P bonds. The Abramov reaction, which involves the addition of phosphites to carbonyl compounds, is another important pathway. wikipedia.org Computational modeling can be used to map the potential energy surface of these reactions, identify transition states, and calculate activation energies, thereby providing a detailed mechanistic picture. wikipedia.org Photocatalytic methods for C-P bond formation have also been developed, where carbon-centered radicals react with phosphorus compounds. rsc.org Dual catalytic strategies, for instance using gold and photoredox catalysis, have been shown to facilitate the P-arylation of aryldiazonium salts with H-phosphonates. rsc.org
C-P Bond Cleavage: The cleavage of the C-P bond is a critical process in the degradation of organophosphorus compounds and in certain synthetic transformations. rsc.org This bond is generally stable, but its cleavage can be induced under specific conditions, such as through radical-based reactions, reduction with transition metals, or via the formation of pentavalent phosphorus intermediates. rsc.orgresearchgate.net
DFT calculations have been instrumental in studying the mechanisms of C-P bond cleavage. For example, in the degradation of the herbicide glyphosate, DFT has been used to show that the phosphonate group is susceptible to electrophilic attack by singlet oxygen, leading to selective C-P bond cleavage. nih.gov In other systems, the attack of oxidizing radicals like hydroxyl radicals (HO•) on the C-P bond can lead to its scission. researchgate.net Computational investigations can help to determine the feasibility of different cleavage pathways and identify the key intermediates and products. rsc.org For instance, studies on the reaction of triarylphosphines with alkynyl esters have shown that the formation of a hydroxy-λ⁵-phosphane intermediate is crucial for smooth C(aryl)-P bond cleavage. rsc.org
The following table lists the names of the compounds mentioned in the article.
Investigation of Hydrolytic and Catalyzed Degradation Mechanisms
The degradation of phosphonates, including the sodium salt of (Z)-octadec-9-en-1-yl phosphonic acid, can proceed through hydrolytic and catalyzed pathways. The stability of the phosphonate ester bond is a key factor in its persistence and degradation.
Hydrolytic Degradation: The hydrolysis of phosphonate esters can be catalyzed by both acids and bases. nih.gov Generally, these reactions involve a nucleophilic attack on the phosphorus atom of the P=O group, leading to the cleavage of the P-O bond. nih.gov The rate of hydrolysis is influenced by several factors including pH, temperature, and the steric and electronic nature of the substituents on the phosphorus atom. nih.govatlantis-press.com For instance, acid-catalyzed hydrolysis of some alkyl phosphonates has been shown to be slower than that of their isopropyl derivatives, while under basic conditions, methyl esters can hydrolyze significantly faster than isopropyl esters. nih.gov The long octadecenyl chain in this compound would likely influence its solubility and the accessibility of the phosphonate group to hydrolytic agents. Studies on poly(alkyl phosphonate)s have shown that increasing the steric bulk of the alkyl side chains, for example from methyl to ethyl or isopropyl groups, can dramatically increase hydrolytic stability. acs.org
Catalyzed Degradation: Enzymatic catalysis represents a significant pathway for the degradation of organophosphonates in biological systems. nih.govmdpi.comnih.gov Enzymes such as phosphodiesterases and organophosphate hydrolases (OPH) can catalyze the hydrolysis of phosphonate esters. nih.govnih.gov For example, a 5'-nucleotide phosphodiesterase isolated from calf intestine has been shown to be an efficient catalyst for the hydrolysis of certain phosphonate esters. nih.gov These enzymes often contain a binuclear metal core in their active site that facilitates the nucleophilic attack on the phosphorus center. nih.govnih.gov The degradation of organophosphorus compounds by these enzymes can be significantly faster than uncatalyzed chemical hydrolysis. mdpi.com The specificity of these enzymes varies, and the (Z)-octadec-9-en-1-yl chain would play a role in the binding of the substrate to the enzyme's active site.
Metal ions can also catalyze the hydrolysis of phosphonate esters. For example, lanthanum ions have been shown to catalyze phosphonate ester hydrolysis through intramolecular nucleophilic attack of a coordinated hydroxide (B78521) ion and Lewis acid activation. acs.org
The following table summarizes the types of degradation mechanisms applicable to phosphonate systems.
| Degradation Type | Catalyst | General Mechanism | Influencing Factors |
| Hydrolysis | Acid/Base | Nucleophilic attack on the phosphorus atom, P-O bond cleavage. nih.gov | pH, temperature, steric hindrance, electronic effects of substituents. nih.govacs.org |
| Enzymatic | Phosphodiesterases, Organophosphate Hydrolases (OPH) | Enzyme active site facilitates nucleophilic attack on the phosphorus center. nih.govnih.gov | Enzyme specificity, substrate structure, presence of metal cofactors. nih.govnih.gov |
| Metal-Ion Catalyzed | Lanthanide ions, etc. | Lewis acid activation and intramolecular nucleophilic attack. acs.org | Metal ion concentration, coordination environment. |
Mechanistic Modeling of Adsorption-Precipitation Processes on Mineral Surfaces
The interaction of phosphonates with mineral surfaces is critical in various environmental and industrial contexts. For this compound, the phosphonate headgroup would be the primary moiety interacting with mineral surfaces like calcite (CaCO₃).
Studies on the interaction of phosphonates with calcite have shown that the process can involve both adsorption and precipitation, depending on the phosphonate concentration. nih.gov At low concentrations, the interaction can often be described by a Langmuir adsorption isotherm, suggesting monolayer formation on the mineral surface. nih.gov At these low concentrations, phosphonates may preferentially adsorb at defect sites such as kinks and step edges on the calcite surface. nih.gov
As the concentration of the phosphonate increases, a surface precipitation process can occur, leading to the formation of multiple layers of a calcium-phosphonate salt on the mineral surface. nih.gov Molecular dynamics simulations of various phosphonates on calcite surfaces indicate that the phosphonic acid groups orient towards the surface to interact with the calcium ions via strong electrostatic interactions and hydrogen bonding. atlantis-press.com The number of phosphonate groups and the length of the organic backbone have been shown to be important factors in the effectiveness of adsorption. atlantis-press.com While this compound has a single phosphonate group, its long, hydrophobic octadecenyl chain would significantly influence its orientation and packing on the surface.
The general mechanism for phosphonate interaction with calcite can be summarized in the following steps:
Adsorption: At low concentrations, phosphonate molecules adsorb onto the calcite surface, primarily at high-energy sites.
Surface Precipitation: At higher concentrations, the formation of a calcium phosphonate phase occurs on the surface.
Bulk Precipitation: In some cases, further addition of phosphonate can lead to the formation of a mixed calcium phosphonate solid phase in the bulk solution. nih.gov
Research on phosphate (B84403) adsorption on calcite, a similar process, also shows a transition from surface adsorption at low concentrations to precipitation at higher concentrations. researchgate.netrsc.org
Computational Assessment of Phosphonate Binding Sites and Energies on Surfaces
DFT studies on the adsorption of phosphonic and ethylphosphonic acids on aluminum oxide surfaces have explored various binding modes (monodentate, bidentate, and tridentate) on different surface sites. researchgate.net These studies have found that the preference for a particular adsorption site is strongly influenced by its geometry. researchgate.net The presence of an alkyl chain, such as the ethyl group, was found to have little influence on the selection of the preferred binding site, suggesting that the phosphonate headgroup dominates the initial interaction. researchgate.net
Systematic studies varying the molecular structure of phosphonic acids on aluminum surfaces have revealed that both steric and electronic effects influence the adsorption mode and the resulting stability of the interface. nih.gov A higher steric hindrance of the phosphonic acid molecule can improve the inhibition of aluminum dissolution, while electron-withdrawing groups can reduce the stability of the chemisorbed layer. nih.govethz.ch
The binding energy of phosphonates to surfaces is a key parameter that can be calculated computationally. For example, molecular dynamics simulations have been used to calculate the binding energies of different phosphonates on calcite, showing that the strength of adsorption is related to the number of phosphonic groups and the molecular structure. atlantis-press.com
The table below presents illustrative binding energies for different functional groups on a chromium cluster, calculated using DFT, which demonstrates the relative strength of interaction that can be computationally assessed. While not specific to phosphonates on mineral surfaces, it highlights the utility of such calculations.
| Functional Group | Adsorption Energy (kcal/mol) |
| Carboxylate | -45.72 |
| Carbonyl | -38.29 |
| Carboxylic Acid | -29.08 |
| Alcohol | -25.83 |
| Aldehyde | -22.45 |
| Nitrile | -21.03 |
| (Data adapted from a DFT study on chromium sorption and is for illustrative purposes of computational assessment of binding energies) researchgate.net |
For this compound, DFT calculations would be invaluable in determining the preferred binding geometries and energies on various mineral and metal oxide surfaces, taking into account the influence of the long, unsaturated alkyl chain.
Elucidation of Phosphonate Anchoring and Ligation Modes on Metal Oxides
The phosphonate group is an excellent anchor for binding to a wide variety of metal oxide surfaces, including iron oxide (Fe₂O₃, Fe₃O₄), titanium dioxide (TiO₂), and aluminum oxide (Al₂O₃). acs.orgacs.orgnih.govmdpi.comacs.org The nature of this binding has been extensively studied using spectroscopic techniques and computational modeling.
Phosphonic acids can bind to metal oxide surfaces through the formation of P-O-Metal bonds. mdpi.com Several binding modes are possible:
Monodentate: One oxygen atom of the phosphonate group binds to a metal center on the surface.
Bidentate: Two oxygen atoms of the phosphonate group bind to one or two metal centers.
Tridentate: All three oxygen atoms of the phosphonate group (one P=O and two P-OH, or their deprotonated forms) interact with the surface.
The specific ligation mode depends on factors such as the nature of the metal oxide, the surface hydroxyl group density, the structure of the phosphonate molecule, and the deposition conditions. ethz.chmdpi.com For example, on stainless steel, alkylphosphonic acids have been shown to bind in a bidentate fashion. acs.org On TiO₂, studies on aminophosphonates have indicated the formation of P-O-Ti bonds consistent with both monodentate and bidentate binding, with some transformation to tridentate modes upon thermal annealing. acs.org On alumina, the binding mode can evolve from tridentate to lower coordination as the surface coverage increases. mdpi.com
Solid-state NMR spectroscopy is a powerful technique for probing the local environment of the phosphorus atom and thus the binding mode. For instance, studies on amino-alkylphosphonate-grafted TiO₂ have used ³¹P NMR to distinguish between different surface conformations and binding environments. nih.gov Shifts in the ³¹P NMR signal can indicate the degree of condensation between the phosphonate and the surface hydroxyl groups. nih.govresearchgate.net
The long (Z)-octadec-9-en-1-yl chain of the target compound would likely lead to the formation of self-assembled monolayers (SAMs) on metal oxide surfaces, where the hydrophobic chains would be oriented away from the surface. The packing density and ordering of these chains would be influenced by the binding mode of the phosphonate headgroup. acs.org
Exploration of Phosphonate-Mediated Interactions
Interaction Mechanisms with Metal Surfaces and Nanoparticle Clusters
The interaction of phosphonates with metal surfaces and nanoparticle clusters is fundamental to applications ranging from corrosion inhibition to nanomaterial functionalization. acs.orgnih.gov Alkyl phosphonates, such as this compound, can form self-assembled monolayers (SAMs) on the native oxide layer of metals like aluminum and stainless steel. acs.orgnih.govmdpi.com This interaction is primarily driven by the strong affinity of the phosphonate headgroup for the metal oxide surface, leading to the formation of robust, covalently bound layers. acs.org
On iron oxide nanoparticles, alkyl phosphonates and phosphates have been shown to form stable coatings. acs.orgnih.gov The binding is strong, as indicated by high desorption temperatures and enthalpies of binding, suggesting the formation of P-O-Fe bonds. acs.org These coatings can be used to modify the surface properties of the nanoparticles, for example, to make them dispersible in organic solvents or to attach other functional molecules. nih.govacs.orgnih.gov The long alkyl chain of this compound would contribute to the formation of a hydrophobic layer on the surface of such nanoparticles.
The interaction mechanism often involves the formation of a quasi-bilayer of the surfactant on the nanoparticle surface, with the primary layer strongly bound via the phosphonate headgroup and a second layer more weakly associated through hydrophobic interactions between the alkyl chains. acs.org However, the packing density of phosphonate-coated particles may be less uniform compared to those coated with carboxylates, sometimes forming islands of high packing density. acs.org
Impact of Functional Group Protonation and Substitution on Surface Adsorption
The protonation state of the phosphonic acid headgroup is a critical factor influencing its adsorption onto surfaces. The pKa values of a phosphonic acid determine the charge of the headgroup at a given pH. The interaction with a charged surface will be strongly modulated by these protonation states through electrostatic forces.
For amino-alkylphosphonates grafted onto TiO₂, the protonation of the terminal amino group (formation of NH₃⁺) has been observed and quantified using XPS. nih.gov The ratio of protonated to unprotonated amino groups was found to depend on the concentration of the phosphonate used for grafting, which in turn affects the surface properties. nih.gov While this compound does not have an amino group, the principle that the protonation state of functional groups dictates surface interactions is broadly applicable. The phosphonate group itself can exist in different protonation states (PO₃H₂, PO₃H⁻, PO₃²⁻), and the predominant species will depend on the pH of the surrounding medium. This will affect its interaction with charged surfaces.
Substitution on the alkyl chain can also have a significant impact. The introduction of different functional groups or changes in the alkyl chain length can alter the adsorption behavior. Studies on amino-alkylphosphonates with varying chain lengths (C1, C3, C6) on TiO₂ have shown that the modification degree decreases with increasing chain length under the same conditions. nih.govnih.gov This is attributed to the longer chains folding back and sterically hindering other molecules from accessing binding sites on the surface. nih.govnih.gov The (Z)-octadec-9-en-1-yl chain is long and contains a cis-double bond, which will introduce a kink in the chain. This specific geometry will influence the packing density and ordering of the SAMs formed on a surface compared to a saturated alkyl chain of the same length, such as in octadecylphosphonic acid. acs.orgnih.gov
Hydrogen Bonding Contributions from Phosphonate Groups
The phosphonate group, -PO(OH)₂, is a key functional moiety in a diverse range of chemical systems, and its ability to participate in hydrogen bonding is fundamental to its role in molecular recognition, self-assembly, and complexation. The geometry and electronic structure of the phosphonate group, characterized by a tetrahedral phosphorus atom double-bonded to one oxygen atom and single-bonded to two hydroxyl groups, allows it to act as both a hydrogen bond donor (via the P-O-H protons) and a hydrogen bond acceptor (via the phosphoryl oxygen and the hydroxyl oxygens).
Detailed research into various phosphonate-containing systems has illuminated the nuanced and significant contributions of these hydrogen bonding interactions. Computational studies, often employing density functional theory (DFT), and experimental techniques such as X-ray crystallography and NMR spectroscopy, have provided a wealth of data on the nature and impact of these bonds.
One area of significant investigation has been the role of hydrogen bonding in the complexation of metal ions by phosphonate ligands. For instance, studies on the complexation of uranyl nitrate (B79036) with diamyl-H-phosphonate (DAHP) and its isomer disecamyl-H-phosphonate (DsAHP) have revealed the surprising influence of weak C-H···O hydrogen bonds. nih.gov DFT calculations have shown that multiple C-H···O interactions between the nitrate or uranyl oxygens and the α-hydrogens of the ligand's alkyl chains contribute significantly to the stability of the resulting complexes. nih.gov In the case of the UO₂(NO₃)₂·2DsAHP complex, these weaker hydrogen bonds lead to a remarkable increase in stability of approximately 14 kcal mol⁻¹ compared to the DAHP complex. nih.gov
Ultrafast magic angle spinning (MAS) NMR spectroscopy, in conjunction with DFT calculations, has proven to be a powerful tool for characterizing hydrogen bonding in solid-state phosphonic acids. acs.org These studies have established a correlation between the proton chemical shift and the hydrogen-bond distances (O-H···X), providing a means to gauge the strength of these interactions. acs.org The chemical shift is sensitive to the nature of the functional group participating in the hydrogen bond, be it another phosphonic acid, a carboxylic acid, or an amine. acs.org
Computational models have also been instrumental in understanding the electronic factors that govern hydrogen bonding. For example, in studies of phenylphosphates, DFT calculations have been used to explore the interaction between the C-H bonds of the phenyl ring and nitrate ions. researchgate.net These calculations have identified the different atomic charges on the ortho-, meta-, and para-protons of the phenyl ring, which correlate with the observed crystallographic trends in hydrogen bonding. researchgate.net
The following table summarizes key findings from computational and experimental studies on hydrogen bonding in various phosphonate systems:
| System | Method | Key Findings | Reference |
| UO₂(NO₃)₂ with DAHP and DsAHP | DFT Calculations | Multiple weak C-H···O hydrogen bonds significantly enhance complex stability. | nih.gov |
| Crystalline Phosphonic Acids | Ultrafast MAS NMR and DFT | A direct correlation exists between proton chemical shift and hydrogen-bond distance, allowing for the characterization of hydrogen bond strength. | acs.org |
| Phosphono-pyridinium Derivatives | X-ray Crystallography | Dominant O-H···O and N-H···O hydrogen bonds from phosphonate groups direct the formation of extended crystal structures like ribbons and layers. | nih.gov |
| Phenylphosphates with Nitrate | DFT Calculations | Atomic charges on phenyl ring protons, determined computationally, correlate with experimentally observed hydrogen bonding patterns. | researchgate.net |
These studies collectively underscore the critical role of hydrogen bonding in dictating the structure, stability, and function of systems containing phosphonate groups. While direct mechanistic and computational investigations on this compound are not extensively reported, the principles derived from these related systems provide a strong foundation for understanding its potential hydrogen bonding behavior. The presence of the phosphonate headgroup suggests that this molecule can engage in similar hydrogen bonding interactions, influencing its aggregation behavior in solution and its interactions at interfaces.
Research Applications in Advanced Materials Science and Engineering
Surface and Interface Engineering with (Z)-octadec-9-en-1-yl Phosphonate (B1237965) and Related Molecules
The ability of phosphonates to form robust, well-ordered layers on surfaces is central to their use in modifying and controlling interfacial properties for a range of advanced applications.
Formation and Stability of Self-Assembled Monolayers (SAMs) on Diverse Substrates (e.g., Lithium Manganese Oxide, Silica (B1680970), Titania)
The phosphonic acid functional group exhibits a strong affinity for metal oxide surfaces, enabling the formation of dense, highly ordered self-assembled monolayers (SAMs). psu.edu This process involves the chemical adsorption of the phosphonate headgroup onto the substrate, with the alkyl chains orienting away from the surface. Research on related alkyl phosphonic acids, such as octadecylphosphonic acid (ODPA), has demonstrated that stable monolayers can be formed on various metal oxides, including titania (TiO2), zirconia (ZrO2), and silica. psu.edu The strength of the surface interaction and the resulting conformational order of the monolayer can vary depending on the specific substrate, with the order decreasing from zirconated silica to ZrO2 to TiO2. psu.edu
Table 1: Substrate-Monolayer Interaction and Ordering
| Substrate | Interaction Strength | Conformational Order | Reference |
|---|---|---|---|
| Zirconated Silica | Highest | Highest | psu.edu |
| Zirconia (ZrO2) | Medium | Medium | psu.edu |
Control of Wettability and Ionic Mobility at Interfaces
The formation of a dense SAM of molecules like (Z)-octadec-9-en-1-yl phosphonate dramatically alters the surface energy and, consequently, the wettability of the substrate. diva-portal.org The long, nonpolar oleyl chains are oriented outwards, creating a hydrophobic surface that can repel water. mdpi.com This principle has been demonstrated with fluorinated phosphonic acid SAMs on aluminum, which effectively protect the underlying metal from attack by hot water by creating a water-repellent barrier. mdpi.com
This hydrophobic barrier not only controls wettability but also regulates the movement of ions and molecules to the substrate surface. mdpi.com The densely packed alkyl chains can physically block corrosive agents in an aqueous environment from reaching the underlying material. semanticscholar.org By creating an ordered, insulating layer, these SAMs can influence ionic mobility at the interface, a property that is critical in applications such as perovskite solar cells, where SAMs are used to reduce non-radiative losses and improve device performance and stability. diva-portal.org
Phosphonate Grafting and Surface Functionalization of Nanocrystals
Phosphonic acids, including oleylphosphonic acid, are highly effective ligands for the surface functionalization of inorganic nanocrystals (NCs). ugent.beacs.org The phosphonate group binds strongly to the surface of metal oxide and semiconductor NCs, providing superior colloidal stability compared to other common ligands like carboxylic acids. ugent.benih.gov This robust capping is essential for preventing the aggregation and precipitation of NCs, allowing them to remain well-dispersed in solution. nih.gov
The use of oleylphosphonic acid (OLPA) has been particularly successful in the synthesis of various nanocrystals. ugent.be For instance, OLPA has been employed to synthesize cesium lead bromide (CsPbBr3) perovskite NCs, where its high solubility in apolar solvents allows for lower synthesis temperatures and fine control over the nanocrystal size. nih.govacs.org This method yields highly stable and luminescent NCs. nih.govacs.org Similarly, phosphonic acids have been used to functionalize hafnium oxide (HfO2) and cadmium selenide (B1212193) (CdSe) nanocrystals. ugent.beacs.org The oleyl group, in particular, is noted for providing high dispersibility in organic solvents. ugent.be This surface functionalization is a critical step in processing nanocrystals for use in advanced applications. fsu.edu
Table 2: Nanocrystal Functionalization with Oleylphosphonic Acid and Related Molecules
| Nanocrystal Material | Purpose of Functionalization | Outcome | Reference(s) |
|---|---|---|---|
| Cesium Lead Bromide (CsPbBr3) | Synthesis and passivation | High colloidal stability, size control, high photoluminescence | nih.gov, acs.org |
| Hafnium Oxide (HfO2) | Ligand capping for stability | Stable NCs for memristor fabrication | ugent.be, acs.org |
Corrosion Inhibition Mechanisms in Aqueous Media
Phosphonates are widely recognized as effective corrosion inhibitors for metals like carbon steel, particularly in aqueous environments. biosourceinc.comresearchgate.net The primary mechanism involves the formation of a protective film on the metal surface. tzgroupusa.comnbinno.com The phosphonate molecules adsorb onto the metal oxide layer, creating a durable barrier that isolates the metal from corrosive species in the water. semanticscholar.org
This protective layer can suppress both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. mdpi.com The specific mechanism can be influenced by the system's conditions; for example, 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP) has been shown to act as a mixed inhibitor, with the inhibition primarily being cathodic. mdpi.com Furthermore, phosphonates act as sequestering agents, binding to metal ions such as iron in the solution, which prevents them from participating in oxidation reactions. tzgroupusa.com This dual-action approach—forming a surface barrier and chelating detrimental ions—makes phosphonates like Sodium (Z)-octadec-9-en-1-yl phosphonate highly effective for protecting industrial water systems from corrosion. nbinno.com
Scale Inhibition Mechanisms and Control of Mineral Deposition (e.g., Calcite, Gypsum)
This compound and other phosphonates are excellent scale inhibitors, preventing the precipitation of sparingly soluble mineral salts like calcite (calcium carbonate) and gypsum (calcium sulfate) that are common in industrial water systems. biosourceinc.comresearchgate.net Their effectiveness stems from several mechanisms that operate at sub-stoichiometric, or "threshold," concentrations. biosourceinc.comtzgroupusa.com
The primary mechanisms include:
Threshold Inhibition: Phosphonate molecules adsorb onto the active growth sites of newly formed microscopic crystals (nuclei). biosourceinc.com This action blocks the crystals from growing larger and precipitating out of solution as scale. researchgate.net
Crystal Distortion: By incorporating into the crystal lattice of the forming scale, phosphonates disrupt the regular, ordered structure of the crystal. tzgroupusa.com This distortion makes the scale less dense and less adherent to surfaces, and the particles can be more easily dispersed. researchgate.net
Sequestration and Dispersion: Phosphonates chelate calcium ions (Ca2+) in the water, reducing the level of supersaturation and thus the driving force for precipitation. tzgroupusa.comsemanticscholar.org Additionally, the electrostatic charge of the adsorbed phosphonate molecules helps to disperse the forming crystals, preventing them from agglomerating into larger scale deposits. biosourceinc.com
These mechanisms are effective against a variety of scales. For calcite, phosphonates interfere with crystal growth by adsorbing on specific crystal faces. researchgate.net For gypsum and other sulfate (B86663) scales, they retard crystal growth by blocking active sites on the crystal lattice. onepetro.orgtandfonline.com
Table 3: Mechanisms of Phosphonate Scale Inhibition
| Mechanism | Description | Target Minerals | Reference(s) |
|---|---|---|---|
| Threshold Inhibition | Adsorption onto crystal nuclei, blocking growth sites. | Calcite, Gypsum, Barite | biosourceinc.com, tzgroupusa.com |
| Crystal Distortion | Incorporation into the crystal lattice, disrupting its structure. | Calcite, Gypsum | tzgroupusa.com |
Development of Novel Functional Materials
The surface engineering capabilities of (Z)-octadec-9-en-1-yl phosphonate and its analogs are foundational to the creation of novel materials with enhanced properties. By precisely controlling surface chemistry, researchers can assemble components into functional devices.
A prime example is the use of phosphonic acid-capped nanocrystals in electronics. ugent.be Hafnium oxide (HfO2) nanocrystals, when functionalized with phosphonic acid ligands, can be assembled into thin films that exhibit memristive behavior. ugent.beacs.org These materials show promise for use in next-generation memory devices and flexible electronics. acs.org
In the field of optics and photonics, the functionalization of perovskite nanocrystals with oleylphosphonic acid leads to materials with high photoluminescence quantum yields and exceptional colloidal stability. nih.govacs.org These enhanced properties are critical for their application in light-emitting diodes (LEDs), solar concentrators, and displays. nih.gov The ability to tune the nanocrystal size through controlled synthesis with OLPA further allows for the tuning of their optical properties, accessing different colors of emitted light. acs.org The robust phosphonate-based passivation of the nanocrystal surface is key to achieving these high levels of performance and stability. nih.gov
Porous Metal Phosphonates and Metal-Organic Frameworks (MOFs) for Gas Sorption and Catalysis
Metal phosphonates are hybrid materials formed by the coordination of phosphonate groups with metal ions. nih.gov These can result in diverse structures, including densely layered materials and highly porous three-dimensional metal-organic frameworks (MOFs). nih.govresearchgate.net The synthesis of porous metal phosphonates often involves strategies like using bifunctional phosphonate anions with metal cations that can adopt various coordination environments to create channels and cavities within the structure. rsc.orgresearchgate.net For instance, zinc phosphonate materials have been synthesized to have channel systems with diameters ranging from 5.7 Å to over 10 Å. rsc.orgresearchgate.net
While short, rigid phosphonic acids are typically used as primary linkers to build the framework's backbone, long-chain phosphonates like oleylphosphonic acid (OLPA) can play a different role. The bulky and flexible nature of the oleyl group is less conducive to forming highly crystalline, porous frameworks when used as the sole linker. Instead, it can be employed as a "modulator" in MOF synthesis to control crystal growth, or it can be used to functionalize the surface of pre-synthesized porous materials. This surface functionalization could be used to alter the hydrophobicity of the pores, potentially enhancing selective gas sorption for nonpolar molecules or providing a specific chemical environment for catalysis. Research has demonstrated that phosphonate-based MOFs can exhibit selective CO2 uptake. nih.gov
Hybrid Materials for Energy Storage and Conversion Devices
In the field of energy storage, the performance of devices like lithium-ion batteries and supercapacitors is heavily dependent on the stability and properties of the electrode-electrolyte interface. Phosphonic acids are known to bind strongly to the metal oxide surfaces commonly used as electrode materials, such as titanium dioxide (TiO2) or iron oxides. nih.govnih.gov
(Z)-octadec-9-en-1-yl phosphonate can be used to form a self-assembled monolayer (SAM) on the surface of anode or cathode materials. nih.gov This organic layer can serve several functions. Firstly, it can act as a protective barrier, preventing direct contact between the electrode and the electrolyte, which can mitigate degradation reactions and improve the long-term cycling stability of a battery. Secondly, the long, nonpolar oleyl tail can modify the surface energy and wetting characteristics of the electrode, potentially improving compatibility with non-aqueous electrolytes. Research into nanostructured composite materials for lithium-ion battery anodes has highlighted the importance of interfacial properties, which can be controlled by surface functionalization. researchgate.net For example, nanostructured TiO2/polymer composites have been investigated as anode materials where surface modification is a key aspect of their performance. researchgate.net
Applications in Heterogeneous Catalysis
Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, which simplifies catalyst separation and recovery. rsc.org The supports used for these catalysts are crucial for their stability and activity. (Z)-octadec-9-en-1-yl phosphonate is well-suited for creating or modifying catalytic materials.
Its primary application is in the surface functionalization of catalytic nanoparticles. rsc.org The phosphonate group can anchor to metal or metal oxide nanoparticles, while the oleyl chain provides steric stabilization, preventing the nanoparticles from aggregating. This is critical for maintaining a high surface area and, thus, high catalytic activity. Furthermore, the organic layer can create a specific microenvironment around the catalytic site, potentially influencing the selectivity of a reaction. This approach has been used to create stable dispersions of nanoparticles that can be used in multiphase catalytic systems, where the catalyst is sequestered in a separate, catalyst-philic phase for easy recovery. rsc.org
Membrane Engineering and Separation Technologies
Polymeric membranes are widely used for separation processes, including water purification, gas separation, and nanofiltration. mdpi.comcaltech.edu The performance of these membranes is determined by their pore structure, surface charge, and surface chemistry. mdpi.com Modifying the surface of a membrane can enhance its properties, such as improving anti-fouling characteristics or increasing the selectivity for specific ions or molecules.
The amphiphilic nature of this compound makes it a candidate for membrane surface modification. By treating a membrane that has surface metal oxide groups, a layer of phosphonate can be anchored to the surface. researchgate.net The outward-facing oleyl chains would create a hydrophobic surface, which could be advantageous for applications like membrane distillation or separating nonpolar molecules from aqueous streams. Studies have shown that integrating organic phosphonic acids into nanofiltration membranes can achieve high-precision separation of mono- and divalent anions. researchgate.net For example, modifying a polyamide membrane with Al2O3 nanoparticles, which could subsequently be functionalized with a phosphonate, has been shown to increase water flux and achieve rejection rates up to 99.8%. atlantis-press.com
Nanostructured Composite Materials and Functionalized Nanoparticles
One of the most extensively researched applications of (Z)-octadec-9-en-1-ylphosphonic acid (OLPA) is its use as a surface ligand in the synthesis of high-quality nanocrystals (NCs). nih.govunimib.it The phosphonic acid group binds strongly to the surface of growing nanocrystals, such as cesium lead bromide (CsPbBr3) perovskites, allowing for precise control over their size and shape. acs.org The cis-double bond in the oleyl chain gives OLPA a bent structure, which increases its solubility in apolar solvents compared to its saturated analogue, octadecylphosphonic acid. nih.govresearchgate.net This enhanced solubility permits syntheses to be carried out at lower temperatures (e.g., 100 °C), which in turn enables fine control over nanocrystal growth. nih.govresearchgate.net
Using OLPA as the primary ligand, researchers have synthesized highly stable and monodisperse CsPbBr3 nanocrystals with sizes tunable from 9.2 nm down to 5.0 nm. nih.govresearchgate.net This size control is significant because it allows access to the strong quantum confinement regime, where the optical and electronic properties of the nanocrystals are highly size-dependent. nih.gov These OLPA-capped nanocrystals exhibit excellent colloidal stability, even at very low concentrations (~1 nM) and when exposed to air, and show high photoluminescence quantum yields (PLQYs). nih.govresearchgate.netacs.org
Table 1: Properties of CsPbBr3 Nanocrystals Synthesized with Oleylphosphonic Acid (OLPA)
| Nanocrystal Size | Photoluminescence (PL) Maximum | Photoluminescence Quantum Yield (PLQY) | Key Feature |
|---|---|---|---|
| 5.0 nm | 491 nm | 91% | Strong quantum confinement. researchgate.netacs.org |
| 6.8 nm | - | 84% | High emission efficiency. researchgate.netacs.org |
Tribological Materials and Lubricant Additives Research (e.g., Anti-Wear and Extreme Pressure Properties)
In tribology, lubricant additives are used to reduce friction and wear between moving surfaces. Organophosphorus compounds are known for their effectiveness as anti-wear and extreme pressure additives. Phosphonates, in particular, can react with metal surfaces, such as steel, to form a durable, protective phosphonate film. nih.govresearchgate.net This film acts as a sacrificial layer that shears in preference to the underlying metal, thereby reducing wear.
While direct tribological studies on this compound are not widely published, its structure is highly analogous to other effective lubricant additives. The long oleyl chain is similar to that of oleic acid, a well-known friction modifier that forms a low-shear boundary film on surfaces. The combination of a surface-reactive phosphonate headgroup and a long hydrocarbon tail suggests strong potential for this molecule to function as a multifunctional lubricant additive, providing both anti-wear protection through the phosphonate film and friction reduction via the oleyl chain.
Biomaterials Research and Biochemical Probes (Excluding Clinical Applications)
In fundamental biomaterials research, creating well-defined surfaces is crucial for studying cell-surface interactions, protein adsorption, and biocompatibility. Self-assembled monolayers (SAMs) are a powerful tool for precisely controlling the chemistry and physics of a surface at the molecular level. nih.gov Alkylphosphonic acids are particularly effective at forming robust, ordered SAMs on a variety of metal oxide substrates, including stainless steel (SS316L), titanium oxide, and silicon oxide, which are common materials in biomedical research. nih.govnih.govscite.ai
(Z)-octadec-9-en-1-yl phosphonate, through its parent acid, can form such SAMs. The phosphonate headgroup covalently binds to the native oxide layer of the substrate, while the oleyl chains pack together to form a dense organic film. nih.gov This process has been shown to occur effectively at room temperature on stainless steel. nih.govscite.ai The resulting surface is hydrophobic and can serve as a model system for fundamental research. For example, these well-defined surfaces can be used to study how surface energy and chemistry affect bacterial adhesion or to create patterns for controlling cell attachment and growth in tissue engineering research. The stability of phosphonate-based SAMs also makes them suitable for use as passivation layers in biosensors, where they can prevent non-specific binding and improve signal-to-noise ratios. nih.gov
Table 2: Stability of Functionalized Iron Oxide Nanoparticles in Various Media
| Surface Functional Group | Stability in PBS (pH 7.4) | Stability in Acetate Buffer (pH 4) | Stability in Human Serum |
|---|---|---|---|
| Carboxylic Acid | Stable | Unstable | Stable |
| Amine (NH2) | Unstable | Stable | Stable |
| Polyethylene Glycol (PEG) | Stable | Stable | Stable |
This table illustrates how different surface functional groups, which can be introduced via molecules like phosphonates, affect the colloidal stability of nanoparticles in solutions relevant to biochemical research. Data adapted from studies on functionalized iron oxide nanoparticles. nih.gov
Synthesis of Phospholipid Analogs for Cell Membrane Structure and Function Studies
Phospholipids are the primary components of cell membranes, forming a lipid bilayer that is crucial for cellular structure and function. The study of these membranes and the proteins embedded within them often requires the use of synthetic phospholipid analogs that can mimic natural lipids while offering enhanced stability or specific functionalities. Long-chain phosphonates, such as (Z)-octadec-9-en-1-yl phosphonate, are excellent candidates for creating such analogs.
The synthesis of phospholipid analogs where the phosphate (B84403) group is replaced by a phosphonate group results in molecules that are resistant to cleavage by phospholipases, enzymes that break down phospholipids. This resistance allows for the study of membrane dynamics and protein-lipid interactions over longer periods without the degradation of the lipid matrix. While direct synthesis of a phospholipid analog from this compound is not widely documented, the general strategies for synthesizing phosphonate-containing lipids are well-established. These methods often involve the coupling of a protected phosphonic acid derivative with a modified glycerol (B35011) or inositol (B14025) backbone.
The (Z)-octadec-9-en-1-yl chain, also known as the oleyl chain, is a common constituent of natural phospholipids. Its cis-double bond introduces a kink in the hydrocarbon chain, which is critical for maintaining the fluidity of cell membranes. Incorporating this specific chain into phosphonate-based phospholipid analogs would allow researchers to create model membranes with biophysically relevant properties. These synthetic membranes can be used to study a variety of cellular processes, including membrane fusion, signal transduction, and the function of membrane-bound enzymes. For instance, the modulation of membrane fluidity by incorporating specific lipid chains has been shown to be a key factor in selectively targeting cancer cells. nih.gov
Phosphonoproteins and their Role in Cellular Processes
Phosphonoproteins are proteins that are post-translationally modified with a phosphonate group. This modification is rare in nature compared to phosphorylation but has been identified in various organisms. The carbon-phosphorus bond in phosphonates is highly stable, suggesting that this modification could play a role in long-term regulation of protein function.
Currently, there is no direct evidence in the scientific literature linking this compound or other long-chain alkenyl phosphonates to the study or formation of phosphonoproteins. The research on phosphonoproteins is an emerging field, and the mechanisms of phosphonoprotein biosynthesis and their specific biological roles are still under active investigation.
Phosphonate-Based Ligands for Inositol-Binding Protein Studies
Inositol phosphates are a class of signaling molecules crucial for numerous cellular processes, and they exert their function by binding to specific inositol-binding proteins. To study these interactions, researchers often use synthetic analogs of inositol phosphates that are more stable or that can be used to probe the binding pocket of the protein. Phosphonate analogs of inositol phosphates are particularly useful because they are resistant to phosphatases, the enzymes that remove phosphate groups.
A general strategy for the synthesis of such analogs involves creating a phosphonate linkage between the inositol ring and a lipid tail. While not specifically using (Z)-octadec-9-en-1-yl phosphonate, a study has detailed the synthesis of myo-inositol phosphate derivatives with a phosphonate group and a single alkyl chain. nih.gov These derivatives were designed for the biochemical study of phosphatidylinositol (PI)-specific phospholipases C and other enzymes in the phosphoinositide signaling pathway. nih.gov The synthesis of such compounds demonstrates the feasibility of using long-chain phosphonates to create stable mimics of phosphoinositides for studying protein-ligand interactions. The use of a (Z)-octadec-9-en-1-yl chain in such a ligand could provide a more biologically relevant anchor for probing membrane-associated inositol-binding proteins.
| Type of Analog | Key Structural Feature | Intended Application | Reference |
| Phosphonate derivative of myo-inositol | Single alkyl chain and a phosphonate-inositol headgroup | Biochemical studies of PI-specific phospholipases C | nih.gov |
| Phosphonate-based diimide ligands | Phosphonic acid groups for water solubility | Potential for creating metal-organic frameworks for energy and drug delivery | stmarytx.edu |
Design of Functionalized Nanoprobes for Biological Systems
The development of nanoprobes for biological imaging and sensing is a rapidly advancing area of materials science. The surface functionalization of these nanoprobes is critical for their stability, biocompatibility, and targeting specificity. Long-chain phosphonates have emerged as highly effective ligands for the surface modification of various types of nanoparticles.
A notable application of a closely related compound, oleylphosphonic acid, is in the synthesis of cesium lead bromide (CsPbBr₃) nanocrystals, which are a type of perovskite quantum dot with promising optical properties. nih.gov In this synthesis, oleylphosphonic acid serves as a surfactant and a passivating agent. nih.gov Its presence allows for the synthesis to be conducted at a lower temperature and provides excellent control over the size of the nanocrystals. nih.gov The oleylphosphonic acid ligands bind to the surface of the nanocrystals, preventing their aggregation and improving their colloidal stability. nih.gov
Table of Properties for CsPbBr₃ Nanocrystals Synthesized with Oleylphosphonic Acid
| Property | Value / Description | Significance | Reference |
|---|---|---|---|
| Synthesis Temperature | 100 °C | Lower temperature allows for better control over nanocrystal size. | nih.gov |
| Size Control | Down to 5.0 nm | Enables access to the quantum confinement regime. | nih.gov |
| Colloidal Stability | Stable at low concentrations (~1 nM) and when exposed to air | Crucial for practical applications in biological systems. | nih.gov |
These stable and size-tunable nanocrystals can be further functionalized for use as fluorescent probes in biological imaging. The ability to control the nano-bio interface is a key aspect of designing effective nanoprobes. nih.gov The use of ligands like oleylphosphonic acid is a foundational step in creating these advanced materials.
Biogeochemical Cycling and Environmental Research of Organophosphonates
Environmental Occurrence and Distribution
Ubiquitous Presence of Phosphonates in Marine and Terrestrial Environments
Phosphonates are widely distributed in various environments. frontiersin.org They are found in both marine and terrestrial ecosystems, contributing significantly to the organic phosphorus reservoir. frontiersin.orgpnas.orgusf.edu The chemical stability of the C-P bond allows these compounds to persist in the environment, where they serve as a potential phosphorus source for various microorganisms. zechellab.com While specific data on the prevalence of Sodium (Z)-octadec-9-en-1-yl phosphonate (B1237965) is not widely documented in environmental surveys, the occurrence of long-chain alkylphosphonates is implied through the detection of phosphonates in the dissolved organic matter of oceans. mit.eduifremer.fr The parent acid of the title compound, oleylphosphonic acid, and similar long-chain phosphonates are recognized for their surfactant properties, which may influence their partitioning and behavior in aquatic environments. nih.gov
Phosphonates as a Component of the Dissolved Organic Phosphorus (DOP) Pool
The dissolved organic phosphorus (DOP) pool is a complex mixture of compounds, and phosphonates constitute a substantial fraction of it. In marine ecosystems, DOP concentrations can be orders of magnitude higher than dissolved inorganic phosphorus (DIP), especially in oligotrophic regions. nih.gov Research has shown that phosphonates can comprise up to 25% of the high-molecular-weight DOP in some marine environments. pnas.orgusf.edu In the western North Pacific Ocean, DOP is the dominant phosphorus pool in the euphotic zone, accounting for 62-92% of the total dissolved phosphorus. nih.gov This highlights the importance of organic forms, including phosphonates, as a nutrient reservoir. nih.gov The active cycling of phosphonates suggests they are utilized by marine microorganisms at rates comparable to phosphate (B84403) esters, even in deeper waters where inorganic phosphate is more abundant. nih.gov
Table 1: Contribution of Phosphonates to Dissolved Organic Phosphorus (DOP)
| Environment | Contribution to DOP | Reference |
| General Marine Environments | Up to 25% of total organic dissolved phosphorus | pnas.org |
| Oceanic DOP Pool | Approximately 20% | nih.gov |
| Florida Water Samples | 10-20% of total dissolved phosphorus is in a reduced state (like phosphonates) | pnas.org |
| Western North Pacific | DOP is 62-92% of total dissolved P; labile DOP is a key fraction | nih.gov |
Redox States of Phosphorus and Phosphonate Cycling in Aquatic Systems
The biogeochemical cycling of phosphorus involves various oxidation-reduction (redox) reactions. nih.gov While phosphorus has traditionally been viewed as existing primarily in the pentavalent (+5) state as phosphate, the discovery and widespread presence of phosphonates have confirmed the existence of a marine phosphorus redox cycle. mit.eduifremer.fr In phosphonates, phosphorus has a formal oxidation state of +3, representing a reduced form of the element. pnas.orgwhoi.edu
The cycling between oxidized phosphate and reduced phosphonates is a critical part of phosphorus biogeochemistry. pnas.orgnih.gov This redox cycling is not merely a mechanism for phosphorus acquisition but also has broader implications for the metabolism of organic matter and the energy dynamics of microbial communities. nih.gov The presence of reduced phosphorus compounds like phosphonates in significant quantities (10-20% of dissolved P in some studied environments) suggests that phosphorus is not a redox-insensitive element and that these compounds are integral to its global cycle. pnas.orgusf.edunih.gov
Microbial Metabolism and Environmental Transformations
Microorganisms are central to both the production and degradation of organophosphonates, including long-chain variants structurally related to Sodium (Z)-octadec-9-en-1-yl phosphonate. These microbial processes determine the fate and bioavailability of phosphonates in the environment.
Microbial Production Pathways of Phosphonates in Diverse Organisms (e.g., Marine Microbes, Cyanobacteria)
A variety of organisms, particularly marine microbes, are capable of synthesizing phosphonates. frontiersin.org The foundational step in the biosynthesis of nearly all biogenic phosphonates is the enzymatic rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate. frontiersin.org This reaction is a key branching point from mainstream phosphorus metabolism.
Research on the marine cyanobacterium Prochlorococcus has revealed that it can allocate approximately 50% of its total cellular phosphorus to phosphonates, which are associated with proteins. mit.eduifremer.fr This indicates a significant and potentially structural or functional role for these compounds within the cell, beyond simple phosphorus storage. mit.eduifremer.fr Genomic analyses have identified phosphonate biosynthesis gene clusters in a notable fraction of bacterioplankton, including Prochlorococcus and SAR11, suggesting that phosphonate production is a widespread trait in the global ocean. ifremer.fr
Mechanisms of Microbial Degradation of Organophosphonates (e.g., C-P Lyase Activity, phn genes)
The degradation of the stable C-P bond in phosphonates is an energy-intensive process catalyzed by specialized microbial enzyme systems. zechellab.com The most extensively studied of these is the C-P lyase pathway, which has a broad substrate range capable of cleaving both activated and unactivated C-P bonds in various phosphonates. nih.govmdpi.com
This pathway is encoded by the phn operon, a cluster of 14 genes (phnC through phnP) in organisms like Escherichia coli. nih.govnih.gov The expression of this operon is typically induced under phosphate-limiting conditions. nih.gov The degradation process begins with the uptake of phosphonates, facilitated by an ABC-type transporter system encoded by the phnC, phnD, and phnE genes. nih.govnih.gov The core C-P lyase enzyme complex, which carries out the actual bond cleavage, is composed of multiple protein subunits encoded by genes such as phnG, phnH, phnI, phnJ, phnK, phnL, and phnM. nih.govnih.govresearchgate.net The intricate, ATP-dependent mechanism ultimately breaks the C-P bond to release inorganic phosphate and the corresponding hydrocarbon. frontiersin.orgnih.gov The wide distribution of C-P lyase genes in marine and soil bacteria underscores the ecological importance of phosphonates as a phosphorus source. frontiersin.orgnih.gov
Table 2: Key Genes of the phn Operon and Their Functions in Phosphonate Degradation
| Gene(s) | Encoded Protein(s) | Function | Reference |
| phnC, phnD, phnE | PhnC, PhnD, PhnE | Components of an ABC transporter system for phosphonate uptake. | nih.govnih.gov |
| phnG, phnH, phnI, phnJ, phnK | PhnG, PhnH, PhnI, PhnJ, PhnK | Core components of the multi-subunit C-P lyase enzyme complex. | nih.govnih.gov |
| phnJ | PhnJ | Contains an iron-sulfur cluster and is critical for the C-P bond cleavage step via a radical mechanism. | nih.gov |
| phnL, phnM | PhnL, PhnM | Accessory proteins involved in the C-P lyase reaction mechanism. | mdpi.comnih.gov |
| phnP | PhnP | A phosphodiesterase that processes a product of the lyase reaction to yield a usable metabolite. | mdpi.comnih.gov |
In addition to the C-P lyase pathway, alternative degradation routes exist. For instance, an oxidative pathway involving the enzymes PhnY* and PhnZ has been identified for the breakdown of methylphosphonic acid and 2-aminoethylphosphonic acid in some marine bacteria. zechellab.comnih.gov
Abiotic Degradation Processes (Hydrolysis, Photolysis) and Their Environmental Relevance
The C-P bond in phosphonates is exceptionally stable and resistant to abiotic degradation processes such as chemical hydrolysis and photolysis. msu.ru This stability is a defining characteristic of this class of compounds.
Hydrolysis: The breakdown of a chemical substance by reaction with water is known as hydrolysis. For many organophosphorus compounds, like phosphate esters, hydrolysis can be a significant degradation pathway. However, the C-P bond in phosphonates is not susceptible to simple hydrolysis under typical environmental pH and temperature conditions. msu.runih.gov While the ester linkages in some organophosphorus pesticides are vulnerable to hydrolysis, the direct bond between carbon and phosphorus in phosphonates imparts a high degree of stability. oup.comoup.com Studies on various phosphonates have shown that their hydrolysis is generally very slow, with half-lives that can be extremely long, rendering it an insignificant removal process in the environment. researchgate.net The rate of hydrolysis can be influenced by the molecular structure, but even for simpler alkylphosphonates, it is not a primary degradation route. nih.govacs.org For a long-chain alkylphosphonate like this compound, the long hydrophobic carbon chain is unlikely to increase the susceptibility of the C-P bond to hydrolysis.
Photolysis: Photolysis, or photodegradation, is the breakdown of compounds by light. While some organic pollutants are readily degraded by sunlight in aquatic environments, phosphonates generally exhibit high resistance to photolysis. msu.ru However, studies on certain anthropogenic phosphonates have shown that photodegradation can occur, particularly in the presence of photosensitizers or under specific UV irradiation conditions that are not always representative of the natural environment. researchgate.net The rate of photolysis can be influenced by factors such as pH and the presence of other substances in the water. For instance, the presence of iron can enhance the photodegradation of some phosphonates. researchgate.net The long, unsaturated alkyl chain of this compound contains a double bond which could potentially be susceptible to photo-oxidation, but the primary phosphonate group itself is expected to be largely resistant to direct photolytic cleavage.
The primary environmental relevance of the slow abiotic degradation of phosphonates is their persistence. This persistence allows them to be transported over long distances and to accumulate in certain environmental compartments.
Table 1: General Abiotic Degradation Characteristics of Organophosphonates
| Degradation Process | General Rate for Organophosphonates | Influencing Factors | Relevance for this compound (Inferred) |
| Hydrolysis | Very slow to negligible | pH, temperature | Unlikely to be a significant degradation pathway. |
| Photolysis | Generally slow, can be enhanced | Light intensity, pH, presence of photosensitizers (e.g., iron) | The C-P bond is likely stable, though the unsaturated alkyl chain may undergo some photo-oxidation. |
Environmental Fate and Transport in Soil, Water, and Sediments
The environmental fate and transport of an organophosphonate are governed by its physicochemical properties and its interactions with soil, water, and sediment components. For this compound, its structure as a salt with a long hydrophobic alkyl chain and a polar phosphonate head group suggests it will behave as an anionic surfactant.
In Soil: The mobility of phosphonates in soil is largely controlled by sorption processes. researchgate.netnih.gov The negatively charged phosphonate group can interact with positively charged sites on soil minerals, such as iron and aluminum oxides, and with calcium in calcareous soils. However, the long (Z)-octadec-9-en-1-yl chain is hydrophobic and will have a strong tendency to associate with soil organic matter. researchgate.net Studies on other long-chain organic compounds have shown that the length of the alkyl chain is a dominant factor in sorption, with longer chains leading to greater sorption and reduced mobility. researchgate.netnih.gov Therefore, this compound is expected to be relatively immobile in soil, with a high affinity for the organic carbon fraction. This would limit its potential to leach into groundwater.
In Water: In aquatic systems, phosphonates are generally soluble. However, the long alkyl chain of this compound would give it surfactant properties, meaning it would tend to accumulate at interfaces, such as the air-water interface or on suspended particulate matter. Its ultimate fate in the water column would be influenced by partitioning to suspended sediments and eventual deposition.
In Sediments: Due to its expected high sorption potential, a significant fraction of this compound introduced into aquatic environments is likely to end up in the sediments. nih.gov Sediments can act as a long-term sink for persistent organic pollutants. The strong binding to sediment particles would reduce its bioavailability to water-column organisms but increase its exposure to benthic organisms. The anaerobic conditions often found in sediments would also limit microbial degradation, which is a primary breakdown pathway for phosphonates.
Table 2: Inferred Environmental Fate and Transport of this compound
| Environmental Compartment | Dominant Process | Expected Behavior |
| Soil | Sorption | High sorption to organic matter, leading to low mobility and limited leaching. |
| Water | Partitioning | Accumulation at interfaces and on suspended solids. |
| Sediments | Deposition and Sorption | Acts as a primary sink, with strong binding to sediment particles. |
Ecological and Global Biogeochemical Implications
Organophosphonates, both natural and anthropogenic, play a role in global biogeochemical cycles, particularly that of phosphorus.
Role of Phosphonates in Global Phosphorus Biogeochemical Cycles
Phosphorus is an essential nutrient that often limits primary productivity in both terrestrial and aquatic ecosystems. wikipedia.orgkhanacademy.orgkhanacademy.org The vast majority of phosphorus in the environment exists as phosphate esters and inorganic phosphate. researchgate.netresearchgate.net However, phosphonates represent a small but significant fraction of the organic phosphorus pool, especially in marine environments. nih.gov Microorganisms have evolved specific pathways to cleave the stable C-P bond, allowing them to utilize phosphonates as a phosphorus source when more readily available phosphate is scarce. nih.govresearchgate.net The presence of a long-chain alkylphosphonate like this compound, if it were to become bioavailable through microbial degradation, could contribute to the cycling of phosphorus by releasing phosphate. The slow degradation of phosphonates means they can act as a long-term, slow-release source of phosphorus in the environment.
Interactions with Carbon Cycling and Aerobic Methanogenesis
The degradation of certain phosphonates is linked to the carbon cycle. Microbial breakdown of alkylphosphonates can release the carbon from the alkyl chain, which can then be used for biomass or energy by the microorganisms. msu.ruoup.com A particularly interesting and more recently discovered link is the role of methylphosphonate (B1257008) in aerobic methanogenesis in marine environments. wikipedia.org While methanogenesis was traditionally thought to be a strictly anaerobic process, the cleavage of the C-P bond in methylphosphonate by some marine microbes has been shown to produce methane (B114726) in oxygenated waters. It is important to note that this process has been specifically linked to methylphosphonate, and it is not known if longer-chain alkylphosphonates can serve as substrates for this pathway. The degradation of the C18 chain of this compound would release a significant amount of carbon, but its direct involvement in aerobic methanogenesis is not established.
Impact on Environmental Microbiomes and Ecosystem Function
The introduction of any xenobiotic compound into the environment has the potential to impact microbial communities and ecosystem function. The effects of phosphonates on soil and aquatic microbiomes are complex. On one hand, the ability to degrade phosphonates is distributed among various microbial taxa, and the presence of these compounds can select for microorganisms that possess the necessary enzymatic machinery, such as the C-P lyase complex. nih.govnih.govnih.gov This can lead to shifts in microbial community structure. mdpi.comnih.govnih.govplos.org
Future Research Directions and Emerging Challenges in Z Octadec 9 En 1 Yl Phosphonate Studies
Novel and Sustainable Synthetic Routes Development
The development of environmentally friendly and efficient synthetic methods for producing phosphonates is a significant area of current research. sciencedaily.com Traditional methods, such as the Arbuzov reaction, often require harsh conditions or activated electrophiles, which can be a limitation when dealing with complex or sensitive molecules. princeton.eduyoutube.com Future research for synthesizing (Z)-octadec-9-en-1-yl phosphonate (B1237965) will likely focus on "green chemistry" principles, aiming to minimize hazardous substances and improve phosphorus recycling. sciencedaily.com
Key emerging strategies include:
Catalytic Approaches: The use of copper nanoparticles supported on zinc oxide (CuNPs/ZnO) has shown promise for the direct synthesis of vinyl phosphonates from aliphatic alkynes under mild conditions, which could be adapted for phosphonate synthesis. researchgate.net Another avenue involves the catalytic hydrogenolysis of dibenzyl phosphonates, which offers a milder alternative to harsh acidic hydrolysis for producing the final phosphonic acid. beilstein-journals.org
Photocatalytic Methods: A recently developed mild, photocatalytic deoxygenative strategy allows for the direct conversion of alcohols, including complex structures like sugars and nucleosides, into their organophosphorus analogs. princeton.edu Applying such a method to oleyl alcohol, the precursor to the (Z)-octadec-9-en-1-yl group, could provide a highly efficient and functional-group-tolerant synthetic route.
Bio-based Precursor Synthesis: Advances in metabolic engineering are enabling the production of fatty alcohols from renewable feedstocks using microorganisms like Escherichia coli and Saccharomyces cerevisiae. nih.gov Integrating these biotechnological processes to produce the (Z)-octadec-9-en-1-ol precursor would represent a significant step towards a fully sustainable production pipeline.
| Synthetic Strategy | Description | Potential Advantage | Reference |
|---|---|---|---|
| Metal Nanoparticle Catalysis | Use of CuNPs/ZnO to catalyze the hydrophosphorylation of alkynes. | Mild reaction conditions, absence of toxic ligands. | researchgate.net |
| Photocatalytic Deoxyphosphonylation | Light-induced conversion of alcohols to phosphonates using a redox-switchable organophosphorus trap. | High functional group tolerance, applicable to complex molecules. | princeton.edu |
| Chemoenzymatic Synthesis | A two-step process involving enzymatic esterification of fatty acids followed by metal-catalyzed hydrogenation. | Mild temperature and pressure conditions. | rsc.org |
| Green Hydrolysis | Using triflic acid (TfOH) to catalyze the hydrolysis of phosphonate esters to phosphonic acids, effective in the presence of water. | Efficient conversion for a range of alkyl and aryl phosphonates. | organic-chemistry.org |
The primary challenge lies in adapting these novel methods for the specific structure of (Z)-octadec-9-en-1-yl phosphonate and scaling them for industrial feasibility while maintaining cost-effectiveness. sciencedaily.com
Advancements in High-Resolution Analytical and Imaging Techniques for Complex Systems
A deeper understanding of how (Z)-octadec-9-en-1-yl phosphonate molecules organize and interact with surfaces is crucial for developing new applications. nih.gov Future research will increasingly rely on a suite of high-resolution analytical and imaging techniques to probe these complex systems at the nanoscale. nih.govnih.gov
Key techniques and their future applications include:
Surface-Specific Spectroscopies: Techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS) and Sum-Frequency Generation (SFG) spectroscopy will be essential for determining the molecular order and chain tilt angles within self-assembled monolayers (SAMs) of (Z)-octadec-9-en-1-yl phosphonate on various substrates. nih.gov
Advanced Microscopy: Atomic Force Microscopy (AFM) and Friction Force Microscopy (FFM) will continue to be used to characterize surface topography, roughness, and tribological properties of phosphonate coatings. nih.gov The use of molecular fluorine lasers for photolithography, combined with scanning probe microscopy, enables the creation and visualization of submicron patterns, opening doors for applications in microelectronics. nih.gov
Solid-State Nuclear Magnetic Resonance (NMR): 31P and 13C solid-state NMR are powerful tools for investigating the strength of the phosphonate headgroup's interaction with metal oxide surfaces and the degree of conformational order and mobility within the alkyl chains. acs.org
In-situ Characterization: The deployment of in-situ characterization techniques is a major advance, allowing for a better understanding of the formation pathways of metal phosphonate materials and SAMs as they happen. mdpi.com
| Technique | Information Obtained | Relevance to (Z)-octadec-9-en-1-yl Phosphonate | Reference |
|---|---|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | Surface chemical composition and confirmation of monolayer formation. | Verifying the covalent attachment and purity of SAMs on surfaces. | nih.govnih.gov |
| Atomic Force Microscopy (AFM) | Surface roughness, film thickness, and topography. | Imaging the nanoscale structure and homogeneity of assembled layers. | nih.gov |
| Near-Edge X-ray Absorption Fine Structure (NEXAFS) | Molecular order and orientation of chains in a monolayer. | Quantifying the packing density and tilt of the octadecenyl chains. | nih.gov |
| Solid-State NMR | Strength of surface interactions and conformational order of alkyl chains. | Probing the binding mechanism and chain dynamics in different environments. | acs.org |
| Sum-Frequency Generation (SFG) Spectroscopy | Molecular order of SAMs under aqueous conditions. | Studying the behavior of monolayers in biologically or environmentally relevant liquid interfaces. | nih.gov |
The main challenge is to integrate data from these multiple techniques to build a comprehensive, multi-scale model of how the unsaturated alkyl chain and the phosphonate headgroup collectively determine the material's properties. nih.gov
Refinement of Computational Models for Predictive Material Design and Environmental Fate
Computational modeling is an indispensable tool for accelerating material discovery and assessing environmental impact. researchgate.netresearchgate.net For (Z)-octadec-9-en-1-yl phosphonate, future research will focus on refining existing models to achieve higher predictive accuracy.
Material Design: Density Functional Theory (DFT) calculations are increasingly used to simulate the adsorption of phosphonates on metal oxide surfaces. researchgate.netvt.edu Future work will involve refining these models to more accurately predict adsorption energies, geometries, and the electronic structure of the interface for long-chain, unsaturated phosphonates. vt.edusoton.ac.uk Such models can guide the rational design of materials with tailored surface properties by predicting how (Z)-octadec-9-en-1-yl phosphonate will bind to different substrates. researchgate.net Time-dependent DFT (TD-DFT) can further predict optical properties, aiding in the design of phosphonate-based sensors. mdpi.com
Environmental Fate: Multimedia fugacity models, like the Equilibrium Criterion (EQC) model, are used to predict the distribution and persistence of organic chemicals in the environment. nih.govresearchgate.net A significant challenge is to improve the accuracy of these models by incorporating more realistic data on degradation rates and sorption mechanisms. battelle.org For (Z)-octadec-9-en-1-yl phosphonate, this means moving beyond simple assumptions and developing models that account for its specific partitioning behavior, potential for long-range transport, and various degradation pathways (photolysis, hydrolysis, biodegradation). researchgate.netgeoscienceworld.org
The overarching challenge is bridging the gap between theoretical calculations and real-world complexity, which requires iterative validation of models with experimental data. vt.edubattelle.org
Exploration of New Functional Material Platforms and Applications
The unique structure of (Z)-octadec-9-en-1-yl phosphonate, combining a robust anchoring group with a long, unsaturated hydrocarbon chain, makes it a promising building block for a new generation of functional materials. nih.gov While organophosphonates are already used in coatings, electronics, and biosensors, future research aims to leverage the specific features of this compound. nih.govnih.gov
Emerging application areas include:
Biocompatible and Bioactive Surfaces: Phosphonate SAMs can promote the adhesion of cells like primary chondrocytes, suggesting their potential in creating advanced coatings for medical implants and tissue engineering scaffolds. nih.gov The long oleyl chain could be used to create specific hydrophobic or lubricious surfaces.
Porous Metal-Phosphonate Frameworks: There is renewed interest in creating porous materials analogous to metal-organic frameworks (MOFs) but using phosphonate linkers for enhanced stability. mdpi.com The long, flexible chain of (Z)-octadec-9-en-1-yl phosphonate could be used to design novel frameworks with unique pore environments for applications in gas separation, storage, or heterogeneous catalysis. mdpi.com
Advanced Sensors: The ability of phosphonates to form well-defined layers on various materials makes them ideal for constructing sensing platforms. researchgate.net The oleyl chain could be functionalized to act as a recognition element, or its conformational changes upon binding an analyte could be detected, forming the basis for new electrochemical or optical sensors. researchgate.net
Combinatorial Materials Science: Techniques from combinatorial chemistry, which allow for the rapid synthesis and screening of large libraries of compounds, could be applied to phosphonate-based materials. wikipedia.org By combining (Z)-octadec-9-en-1-yl phosphonate with other building blocks, vast libraries of new materials could be generated and screened for desired properties.
A key challenge is achieving precise control over the three-dimensional architecture of these materials to realize their full potential in targeted applications. mdpi.com
Deeper Understanding of Long-Term Environmental Fate and Global Biogeochemical Impact
While organophosphonates are used extensively, significant knowledge gaps remain concerning their long-term environmental fate and impact, particularly for compounds other than widely studied herbicides like glyphosate. nih.gov The presence of both a stable carbon-phosphorus (C-P) bond and a long alkyl chain in (Z)-octadec-9-en-1-yl phosphonate presents a unique case for environmental science.
Future research must address:
Transport and Distribution: Like other organophosphates, this compound could be subject to long-range transport via atmospheric or aquatic pathways. nih.govgeoscienceworld.org Its hydrophobic tail suggests a tendency to partition into organic matter in soil and sediment, but its ultimate distribution is unknown. geoscienceworld.org
Biogeochemical Cycling: Phosphonates are a known component of the marine phosphorus cycle. ifremer.fr It is critical to understand how anthropogenic inputs of stable phosphonates might influence microbial communities and nutrient cycling in both terrestrial and aquatic ecosystems. A recent discovery has linked organophosphonates to the production of methane (B114726) in aerobic environments, a finding that could fundamentally alter our understanding of the global methane cycle. nih.gov Investigating whether (Z)-octadec-9-en-1-yl phosphonate or its degradation products contribute to this process is a pressing research question.
The central challenge is to move from studying general organophosphonates to understanding the specific environmental behavior of individual compounds like Sodium (Z)-octadec-9-en-1-yl phosphonate, which requires developing specific analytical methods and conducting long-term field and microcosm studies. nih.gov
Q & A
Q. Can this compound be integrated into phosphonate-MOFs for energy storage, and what crystallographic challenges are anticipated?
- Methodological Outlook : Leverage linker synthesis expertise from phosphonate-MOF research . The compound’s long alkyl chain may complicate crystallization—use solvent-assisted linker exchange (SALE) or microwave-assisted synthesis to optimize framework porosity. Characterize via PXRD and BET to assess semiconductor potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
